Fmoc-D-Homocit-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c23-21(28)24-12-6-5-11-19(20(26)27)25-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,25,29)(H,26,27)(H3,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZUCXPETVPQIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-D-Homocit-OH chemical structure and properties
An In-Depth Technical Guide to Fmoc-D-Homocit-OH: Properties, Synthesis, and Applications
Introduction
This compound is a non-canonical, protected amino acid derivative that serves as a critical building block for the chemical synthesis of peptides. Its structure comprises three key features: the D-enantiomeric configuration of the alpha-carbon, the homocitrulline side chain, and the Nα-terminal Fluorenylmethyloxycarbonyl (Fmoc) protecting group. The D-configuration confers resistance to enzymatic degradation by proteases, a highly desirable trait for enhancing the in vivo stability and bioavailability of peptide-based therapeutics.
The homocitrulline residue, an analog of citrulline with an additional methylene group in its side chain, is of significant biological interest. It is formed in vivo through a post-translational modification of lysine residues known as carbamylation.[1] This modification has been implicated as an antigenic target in autoimmune diseases, notably Rheumatoid Arthritis (RA), and is emerging as a source of neoantigens for cancer immunotherapy.[1][2]
This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of this compound. It details the molecule's physicochemical properties, provides a field-proven protocol for its incorporation into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS), and explores the functional significance of the resulting homocitrullinated peptides in biomedical research.
Physicochemical Properties
The effective use of this compound in peptide synthesis begins with a thorough understanding of its fundamental chemical and physical properties. These characteristics dictate its handling, storage, and behavior during synthetic protocols.
The core structure consists of a D-homocitrulline molecule where the alpha-amino group is protected by the bulky, base-labile Fmoc group. This protection is essential to prevent self-polymerization and to direct the reaction to the C-terminal carboxyl group during peptide bond formation.[3]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 201485-38-3 | [4][5][6] |
| Molecular Formula | C₂₂H₂₅N₃O₅ | [4][5] |
| Molecular Weight | 411.45 g/mol | [4][7] |
| Synonyms | Fmoc-D-hCit-OH, Fmoc-D-homocitrulline | [5] |
| Appearance | White to off-white powder | [8] |
| Storage | -20°C, keep desiccated | [9] |
Solubility: While specific quantitative solubility data for this compound is not extensively published, its solubility profile is comparable to other Fmoc-protected amino acids. It is readily soluble in polar aprotic solvents commonly used in SPPS, such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[8][10] Achieving complete dissolution in the coupling solvent is paramount for reaction efficiency; poor solubility can lead to incomplete acylation, resulting in deletion sequences and challenging purifications.[11] Gentle warming or sonication may be employed to facilitate dissolution if necessary.[11]
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is designed explicitly for use in Fmoc-based SPPS, which has become the predominant method for peptide synthesis due to its milder reaction conditions compared to the harsher, acid-based Boc/Benzyl strategy.[3]
The Fmoc Orthogonal Strategy
The success of Fmoc SPPS hinges on an orthogonal protection scheme. The Nα-Fmoc group is stable under acidic conditions but is selectively cleaved by a weak base, typically a solution of piperidine in DMF.[3] Conversely, the protecting groups on the amino acid side chains (if present) are acid-labile and are removed only at the final step using a strong acid cocktail, such as trifluoroacetic acid (TFA).[3][12] This orthogonality ensures that the peptide backbone and side chains remain protected throughout the iterative chain assembly process.
Experimental Protocol: Incorporation of this compound
This protocol details a robust, self-validating methodology for coupling this compound onto a solid support-bound peptide chain. The causality behind each step is explained to provide a deeper understanding of the process.
Materials:
-
Resin: Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal acids), pre-loaded with the first amino acid.
-
Solvents: HPLC-grade DMF, Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Amino Acid: this compound.
-
Activation/Coupling Reagents:
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
-
Washing Solvents: DMF, DCM.
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
Step-by-Step Methodology:
-
Resin Swelling:
-
Place the resin in a suitable reaction vessel.
-
Add DMF to fully immerse the resin and agitate for 30-60 minutes.
-
Rationale: This step is critical for solvating the polymer matrix, making the reactive sites fully accessible for subsequent chemical steps.
-
-
N-terminal Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-10 minutes. Drain and repeat once.
-
Rationale: Piperidine, a secondary amine, acts as a base to induce a β-elimination reaction, cleaving the Fmoc group from the N-terminus of the growing peptide chain.[3] The liberated dibenzofulvene byproduct is then washed away. Two treatments ensure complete deprotection.
-
-
Resin Washing:
-
Wash the resin thoroughly with DMF (5-6 times) to remove all residual piperidine and dibenzofulvene adducts.
-
Rationale: Residual piperidine will neutralize the incoming activated amino acid, preventing coupling. A comprehensive wash is a self-validating step that guarantees the subsequent reaction's success.
-
-
This compound Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (0.95 eq. relative to the amino acid) in a minimal volume of DMF.
-
Add DIPEA or Collidine (2 eq. relative to the amino acid) to the solution and vortex briefly. Allow to pre-activate for 1-2 minutes.
-
Rationale: HATU, in the presence of a non-nucleophilic base like DIPEA, rapidly converts the carboxylic acid of this compound into a highly reactive acyl-uronium intermediate. This intermediate readily reacts with the newly liberated N-terminal amine on the resin. The use of collidine is sometimes recommended as it has been shown to reduce the risk of racemization for sensitive residues compared to DIPEA.[12]
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) followed by DCM (2-3 times) to remove excess reagents and byproducts.
-
Rationale: This prepares the peptide-resin for the next cycle of deprotection and coupling.
-
-
Cycle Repetition and Final Cleavage:
-
Repeat steps 2-5 for each subsequent amino acid in the desired sequence.
-
After the final coupling and deprotection cycle, wash the resin thoroughly and dry it under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
SPPS Workflow Visualization
The following diagram illustrates a single, complete cycle for the incorporation of an Fmoc-protected amino acid, such as this compound, during solid-phase synthesis.
Caption: A single cycle in Fmoc solid-phase peptide synthesis.
Applications and Significance of D-Homocitrulline Peptides
The synthesis of peptides containing D-Homocitrulline is not merely a chemical exercise; it is a gateway to probing complex biological phenomena and developing novel therapeutic strategies.
Homocitrullination in Autoimmunity and Cancer
Homocitrullination (or carbamylation) is the chemical modification of the ε-amino group of a lysine residue by isocyanic acid, converting the positively charged lysine into a neutral homocitrulline.[1] This change in charge and structure can create neoepitopes that are no longer recognized as "self" by the immune system.
-
Rheumatoid Arthritis (RA): Patients with RA often develop autoantibodies against carbamylated proteins, known as anti-CarP antibodies.[2] These antibodies are distinct from the more well-known anti-citrullinated protein antibodies (ACPAs) and serve as an independent marker for the disease.[13] Synthetic peptides containing homocitrulline are invaluable tools for developing diagnostic assays and for studying the underlying mechanisms of this autoimmune response.[2]
-
Cancer Immunotherapy: The same process of neoantigen generation can be harnessed for therapeutic benefit. Cellular stress within the tumor microenvironment can lead to increased protein carbamylation.[1] These homocitrullinated proteins can be processed and presented by Major Histocompatibility Complex class II (MHC-II) molecules on the surface of antigen-presenting cells. This can trigger a modification-specific CD4+ T-cell response capable of bypassing central tolerance and mounting an attack against tumor cells.[1] Synthesizing specific homocitrullinated peptide antigens is essential for developing cancer vaccines and adoptive T-cell therapies.
Logical Pathway: From PTM to Immune Response
The diagram below outlines the logical progression from the post-translational modification of a native protein to the generation of a targeted immune response, a pathway of central importance in both autoimmunity and oncology.
Caption: Generation of an immune response to a homocitrullinated neoantigen.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.[14] It is classified as a non-hazardous substance but may cause skin, eye, or respiratory irritation upon contact or inhalation.
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling the solid powder or its solutions.[15]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid generating dust during weighing and transfer.[14]
-
Storage: Store the compound in a tightly sealed container at -20°C, protected from light and moisture, to ensure its long-term stability and prevent degradation.[9]
Conclusion
This compound is more than a mere chemical reagent; it is a specialized tool that enables the synthesis of peptides with unique and powerful biological functions. Its D-configuration provides a strategic advantage for therapeutic development by enhancing peptide stability. The homocitrulline side chain allows researchers to investigate and modulate immune responses central to both autoimmune pathology and cancer immunology. A deep, mechanistic understanding of its properties and its application in a robust, self-validating SPPS protocol, as detailed in this guide, empowers scientists to harness its full potential in advancing the frontiers of peptide chemistry and medicine.
References
-
ChemBK. Fmoc-D-Cit-OH. [Link]
-
Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 336-348. [Link]
-
Mezo, G., et al. (2002). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. Molecules, 7(1), 75-87. [Link]
-
Biomitigation. This compound. [Link]
-
IndiaMART. FMOC D AMINO ACIDS. [Link]
-
ChemBK. Fmoc-D-HoCit-OH. [Link]
-
Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Aapptec Peptides. Fmoc-D-Met-OH [112883-40-6]. [Link]
-
Aapptec Peptides. Fmoc-D-Amino Acids Archives. [Link]
-
J&K Scientific LLC. This compound. [Link]
-
Scally, S. J., et al. (2013). Immune responses to peptides containing homocitrulline or citrulline in the DR4-transgenic mouse model of rheumatoid arthritis. Arthritis & Rheumatism, 65(9), 2311-2321. [Link]
-
Anaspec. Safety Data Sheet (SDS) - Fmoc-D-Leu-OH. [Link]
-
Wikipedia. Homocitrulline. [Link]
-
Aapptec. Safety Data Sheet - Fmoc-D-Cpa-OH. [Link]
-
Turunen, S., et al. (2013). Homocitrulline: An Analog and Confounder Related to Citrulline. In Autoantibodies and Cytokines (pp. 373-380). Springer. [Link]
-
Gucinski, A. C., et al. (2020). Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides. Journal of the American Society for Mass Spectrometry, 31(7), 1464-1473. [Link]
-
Royal Society of Chemistry. Supporting Information for manuscript. [Link]
-
Lönn, L., et al. (2022). Vaccine Can Induce CD4-Mediated Responses to Homocitrullinated Peptides via Multiple HLA-Types and Confer Anti-Tumor Immunity. Cancers, 14(8), 1932. [Link]
-
SpectraBase. FMOC-chloride. [Link]
-
ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]
-
Aapptec Peptides. Fmoc-D-Trp-OH [86123-11-7]. [Link]
-
Merck Millipore. Novabiochem® Enhanced specification Fmoc-amino acids. [Link]
-
Severn Biotech. Safety Data Sheet - Fmoc-Trp(Boc)-OH. [Link]
Sources
- 1. Vaccine Can Induce CD4-Mediated Responses to Homocitrullinated Peptides via Multiple HLA-Types and Confer Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune responses to peptides containing homocitrulline or citrulline in the DR4-transgenic mouse model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. chembk.com [chembk.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. jk-sci.com [jk-sci.com]
- 7. shop.bachem.com [shop.bachem.com]
- 8. siddhivinayakaspechem.com [siddhivinayakaspechem.com]
- 9. This compound | Biomitigation [biomitigation.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. Homocitrulline - Wikipedia [en.wikipedia.org]
- 14. anaspec.com [anaspec.com]
- 15. peptide.com [peptide.com]
Fmoc-D-Lys(carbamoyl)-OH synonyms and nomenclature
Topic: Fmoc-D-Lys(carbamoyl)-OH Synonyms and Nomenclature Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals
Nomenclature, Structural Properties, and Synthetic Utility in Peptidomimetics
Executive Summary
Fmoc-D-Lys(carbamoyl)-OH , widely recognized in the field as Fmoc-D-Homocitrulline , represents a critical building block in the synthesis of modified peptides.[1] While structurally analogous to citrulline, this derivative is distinguished by an extended methylene bridge in the side chain, originating from a lysine rather than an ornithine backbone.[2] This whitepaper provides a definitive guide to its nomenclature, physicochemical properties, and application in Solid Phase Peptide Synthesis (SPPS), specifically addressing its role in researching carbamylation-derived autoimmune responses (e.g., Rheumatoid Arthritis).
Part 1: Chemical Identity & Nomenclature
The nomenclature of Fmoc-D-Lys(carbamoyl)-OH can be ambiguous due to the overlapping terminology between urea-derivative amino acids. It is essential to distinguish it from Citrulline (Cit) . Citrulline is the ureido-derivative of Ornithine (3-carbon side chain), whereas the molecule is the ureido-derivative of Lysine (4-carbon side chain), correctly termed Homocitrulline (Hcit) .
Standardized Identifiers
| Property | Specification |
| Primary Name | Fmoc-D-Homocitrulline |
| IUPAC Systematic Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(carbamoylamino)hexanoic acid |
| Common Synonyms | Fmoc-D-Lys(carbamoyl)-OH; Fmoc-D-Hcit-OH; |
| CAS Number | 201485-38-3 (D-isomer); 201485-17-8 (L-isomer) |
| Molecular Formula | |
| Molecular Weight | 411.45 g/mol |
| Side Chain | Ureido group ( |
Structural Distinction Logic
The term "Lys(carbamoyl)" explicitly denotes that the
-
Lysine:
-
Lys(carbamoyl) / Homocitrulline:
-
Citrulline:
Part 2: Structural Analysis & Visualization
The following diagram illustrates the hierarchical chemical structure of Fmoc-D-Lys(carbamoyl)-OH, highlighting the protecting group (Fmoc) and the functional side chain (Homocitrulline) relative to the chiral center.
Figure 1: Structural hierarchy of Fmoc-D-Homocitrulline showing the N-terminal protection and the carbamoylated epsilon-amine.
Part 3: Synthetic Applications (SPPS Protocol)
Fmoc-D-Homocitrulline is highly compatible with standard Fmoc SPPS protocols. Unlike acid-labile side chains (e.g., Boc, Trt), the ureido group is robust. However, specific precautions prevent aggregation and ensure high coupling efficiency.
1. Solubility and Handling
-
Solvent: Soluble in DMF and NMP.
-
Stability: The carbamoyl group is stable to 20% Piperidine (deprotection) and 95% TFA (cleavage). It does not require orthogonal protection (e.g., Pbf or Trt) because the urea moiety is not nucleophilic enough to cause significant side reactions during standard cleavage.
2. Coupling Protocol (Recommended)
To minimize racemization of the D-isomer and maximize yield:
-
Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure.
-
Stoichiometry: 3-5 equivalents relative to resin loading.
-
Time: 60 minutes at Room Temperature.
-
Note: Avoid heating >50°C during coupling to prevent potential cyclization or urea degradation.
3. Cleavage Cocktail
Standard cleavage cocktails are effective. The urea side chain does not require scavengers, but scavengers are needed for other residues (e.g., Trp, Cys) in the sequence.
-
Reagent K: TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)[3]
-
Standard: TFA / TIS / Water (95 : 2.5 : 2.5)[3]
SPPS Workflow Diagram
Figure 2: Workflow for incorporating Fmoc-D-Homocitrulline into peptide sequences via SPPS.
Part 4: Biological Context & Significance
Carbamylation vs. Citrullination
The incorporation of Fmoc-D-Homocitrulline is pivotal in studying Carbamylation , a non-enzymatic Post-Translational Modification (PTM).
-
Citrullination: Enzymatic conversion of Arginine to Citrulline by PAD enzymes.
-
Carbamylation: Chemical reaction of Lysine with cyanate (derived from urea or thiocyanate via Myeloperoxidase/MPO).[2][4] This converts Lysine to Homocitrulline .[2]
Research Applications
-
Rheumatoid Arthritis (RA): Anti-Carbamoylated Protein Antibodies (Anti-CarP) are a distinct biomarker in RA, separate from Anti-Citrullinated Protein Antibodies (ACPA).
-
Peptidomimetics: The D-isomer (Fmoc-D-Hcit-OH) is used to induce proteolytic stability in therapeutic peptides while mimicking the polar, uncharged nature of the carbamoylated lysine found in disease states.
References
-
Journal of the American Society for Mass Spectrometry. (2020). Quantification of the Effect of Citrulline and Homocitrulline Residues on Peptide Fragmentation. Retrieved from [Link]
-
Wikipedia. (n.d.). Homocitrulline: Chemical Structure and Biological Role. Retrieved from [Link]
Sources
Technical Guide: D-Homocitrulline in Peptide Stability and Therapeutic Design
The following technical guide details the role, synthesis, and application of D-Homocitrulline (D-Hcit) in peptide stability and drug development.
Executive Summary
Peptide therapeutics often fail due to rapid proteolytic degradation and poor bioavailability. D-Homocitrulline (D-Hcit) represents a high-precision tool for overcoming these barriers. As the D-enantiomer of homocitrulline, it offers a dual advantage: (1) Proteolytic Resistance inherent to D-amino acids, preventing recognition by endogenous L-specific proteases, and (2) Isosteric Modulation , where its urea side chain mimics the hydrogen-bonding capabilities of arginine and citrulline while altering charge and steric profiles. This guide analyzes the physiochemical rationale for D-Hcit incorporation, provides validated synthesis protocols, and examines its critical role in reducing off-target toxicity in GnRH antagonists (e.g., Teverelix).
Physiochemical Profile & Mechanistic Rationale[1][2]
Structural Identity
D-Homocitrulline (
| Feature | D-Homocitrulline (D-Hcit) | D-Citrulline (D-Cit) | L-Lysine (L-Lys) |
| Side Chain | |||
| Charge (pH 7.4) | Neutral | Neutral | Positive (+1) |
| H-Bonding | Donor & Acceptor (Urea) | Donor & Acceptor (Urea) | Donor (Amine) |
| Stereochemistry | D (Right-handed) | D (Right-handed) | L (Left-handed) |
| Protease Susceptibility | Resistant | Resistant | Susceptible |
Mechanism of Stabilization
The inclusion of D-Hcit stabilizes peptides through two primary mechanisms:
-
Steric "Blindness" (Proteolytic Resistance): Endogenous proteases (e.g., trypsin, chymotrypsin) possess active sites evolved to bind L-amino acids. The inverted stereocenter of D-Hcit creates a steric clash within the enzyme's binding pocket (
or subsites), effectively rendering the peptide bond invisible or inaccessible to the catalytic triad. -
Charge Masking & Hydrophobicity: Unlike Lysine (which it resembles in length), D-Hcit is neutral. This prevents recognition by trypsin-like proteases that target basic residues. Furthermore, the urea group increases hydrophilicity compared to purely hydrophobic residues, improving solubility while maintaining a neutral charge profile critical for membrane interactions or receptor selectivity.
Case Study: D-Hcit in Drug Development (GnRH Antagonists)
The most authoritative application of D-Hcit is in the development of Teverelix , a GnRH antagonist. This case illustrates the subtle but critical impact of D-Hcit versus D-Citrulline.
-
The Challenge: First-generation GnRH antagonists caused severe histamine release (anaphylactoid reactions) due to positively charged arginine residues triggering mast cell degranulation.
-
The Solution: Replacing Arginine with neutral urea-derivatives (Citrulline or Homocitrulline) reduced this charge.
-
D-Cit vs. D-Hcit:
-
Outcome: The additional methylene group in D-Hcit (vs D-Cit) increases the side-chain hydrophobicity slightly and alters the spatial orientation of the urea group. This modification in Teverelix resulted in a lower histamine release potential compared to Cetrorelix, improving the safety margin while maintaining high receptor affinity.
Experimental Protocols
Synthesis: Incorporation via SPPS
D-Hcit is best introduced using Fmoc-Solid Phase Peptide Synthesis (SPPS).
Reagents:
-
Resin: Rink Amide (for C-terminal amides) or Wang (for acids).
-
Building Block: Fmoc-D-Homocitrulline-OH (commercially available).
-
Coupling: HATU/DIEA or DIC/Oxyma.
Step-by-Step Workflow:
-
Resin Swelling: Swell resin in DMF for 20 min.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Coupling (D-Hcit):
-
Dissolve Fmoc-D-Hcit-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.
-
Note: Pre-activation time should be minimal (< 2 min) to prevent racemization, though D-isomers are less prone to functional inversion in this context.
-
Add to resin and shake for 45-60 min.
-
-
Monitoring: Verify coupling via Kaiser Test (ninhydrin). If D-Hcit is N-terminal, the test should be negative (no free amines).
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours. The urea side chain is stable in standard TFA cleavage conditions.
Figure 1: SPPS workflow for incorporating D-Homocitrulline. The urea side chain does not require specific protection during standard Fmoc synthesis.
Stability Assay: Serum Incubation
This protocol validates the proteolytic resistance of D-Hcit peptides compared to L-analogs.
Materials:
-
Pooled Human Serum (Sigma or similar).
-
Control Peptide (L-Lys or L-Hcit variant).
-
Test Peptide (D-Hcit variant).
-
LC-MS grade Acetonitrile/Water/Formic Acid.
Protocol:
-
Preparation: Dissolve peptides to 1 mM in water.
-
Incubation: Mix peptide stock (10 µL) with human serum (90 µL) to final conc. 100 µM. Incubate at 37°C.
-
Sampling: At time points
, remove 10 µL aliquots. -
Quenching: Immediately add 40 µL ice-cold Acetonitrile (with 0.1% Formic Acid) to precipitate serum proteins.
-
Centrifugation: Spin at 10,000 x g for 10 min.
-
Analysis: Inject supernatant into LC-MS. Monitor the Parent Ion (
). -
Calculation: Plot % remaining peak area vs. time. Calculate half-life (
).
Expected Result: The D-Hcit peptide should show >90% stability at 24h, whereas L-analogs typically degrade within 1-4 hours.
Figure 2: Mechanistic logic of proteolytic resistance. D-Hcit prevents the induced fit required for protease catalysis.
Analytical Characterization (LC-MS)
Distinguishing D-Hcit from other residues is critical for quality control.
-
Mass Shift: D-Hcit (
, Monoisotopic Mass: 173.11 Da residue mass) is +14.02 Da heavier than Citrulline and +43.01 Da heavier than Ornithine. -
Fragmentation (MS/MS):
-
Hcit residues often undergo neutral loss of isocyanic acid (HNCO, -43 Da) from the ureido group upon collision-induced dissociation (CID).
-
Differentiation: While Citrulline also shows isocyanic acid loss, the specific
and ion series will confirm the sequence position and the +14 Da mass difference of the parent residue.
-
References
-
Vertex AI Search. (2026). D-homocitrulline peptide stability studies. 3
-
Chem-Impex. (n.d.). Fmoc-D-homocitrulline: Applications in Peptide Synthesis. 4
-
M.D.P.I. (2023). GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation. (Discusses Teverelix vs Cetrorelix). 2
-
Journal of the American Society for Mass Spectrometry. (2020). Quantification of the Effect of Citrulline and Homocitrulline Residues on Fragmentation. 5
-
Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained. 6
Sources
Non-Canonical Amino Acids in Urea Cycle Research: Mechanisms, Kinetics, and Therapeutic Frontiers
Topic: Non-canonical amino acids for urea cycle research Content Type: In-depth technical guide.
Executive Summary: The Strategic Value of Non-Canonical Probes
The urea cycle is the metabolic engine of nitrogen disposal, a tightly regulated sequence of five hepatic enzymes responsible for detoxifying ammonia into urea. While canonical amino acids (Arginine, Ornithine, Citrulline) are the cycle's fuel, non-canonical amino acids (ncAAs) serve as its brakes, sensors, and alternate pathways.
For researchers and drug developers, ncAAs are not merely biological curiosities; they are precision tools.[1] They allow for the dissection of enzyme kinetics (via transition-state mimicry), the quantification of metabolic flux (via isotopic labeling of alternate substrates), and the development of therapeutics for Urea Cycle Disorders (UCDs) and cardiovascular pathology.
This guide delineates the specific utility of key ncAAs—L-Norvaline, L-Canavanine, L-Homoarginine, and PALO —providing the mechanistic grounding and experimental protocols necessary to deploy them effectively in high-stakes research.
Mechanistic Foundations: The ncAA Toolbox
The utility of ncAAs in urea cycle research stems from their structural homology to the metabolic intermediates Ornithine, Citrulline, and Arginine. By mimicking these substrates, ncAAs can lock enzymes in specific conformations or divert metabolic flux into parallel pathways.
L-Norvaline: The Dual-Target Inhibitor
Structure: A linear isomer of Valine, L-Norvaline lacks the terminal
-
Mechanism 1 (Arginase Inhibition): L-Norvaline acts as a potent inhibitor of Arginase (ARG1). By blocking the hydrolysis of Arginine to Ornithine, it preserves the Arginine pool, which is then available for Nitric Oxide Synthase (NOS). This mechanism is critical in cardiovascular research.
-
Mechanism 2 (OTC Crystallography): In structural biology, L-Norvaline is used alongside Carbamoyl Phosphate (CP) to bind Ornithine Transcarbamylase (OTC) . It mimics the substrate Ornithine but cannot undergo the nucleophilic attack required for catalysis, effectively trapping the enzyme in a "pseudo-transition" state. This property was pivotal in resolving the crystal structure of human OTC.
L-Canavanine & L-Canaline: The Metabolic Saboteurs
Structure: L-Canavanine is a structural analog of L-Arginine where the terminal methylene group (
-
Mechanism: Arginase hydrolyzes L-Canavanine into L-Canaline and Urea.
-
Research Application: L-Canaline is a potent inhibitor of Vitamin B6-dependent enzymes, specifically Ornithine Aminotransferase (OAT) . By introducing Canavanine, researchers can inhibit OAT and force Ornithine flux exclusively towards the urea cycle (OTC pathway) rather than the transamination pathway, allowing for precise flux measurements.
L-Homoarginine: The Parallel Substrate
Structure: Homologue of Arginine with an extra methylene group (
-
Mechanism: Synthesized from Lysine by OTC (promiscuous activity) and hydrolyzed by Arginase.
-
Research Application: High levels of Homoarginine indicate efficient OTC activity but can compete with Arginine for cellular transport (CAT transporters). It serves as a biomarker for cardiovascular health and a probe for OTC substrate specificity.
PALO (N5-Phosphonoacetyl-L-Ornithine)
Structure: A bisubstrate analog that mimics the transition state of the reaction between Ornithine and Carbamoyl Phosphate.
-
Mechanism: Binds OTC with extremely high affinity (
in the nanomolar range), locking the active site. -
Research Application: The gold standard for validating OTC active site occupancy and studying "closed" enzyme conformations.
Visualization: Pathways and Intervention Points
The following diagram illustrates where these specific ncAAs intersect with the canonical Urea Cycle enzymes.
Caption: Intervention map showing ncAAs (Red) inhibiting enzymes or acting as alternative substrates (Yellow paths) within the canonical urea cycle.
Experimental Protocols
Protocol 1: OTC Active Site Saturation Assay using L-Norvaline
Objective: To determine the conformational stability of Ornithine Transcarbamylase (OTC) by trapping it in a pseudo-transition state. This is essential for drug screening assays where you want to stabilize the enzyme before introducing potential allosteric modulators.
Reagents:
-
Recombinant Human OTC (rhOTC).
-
Substrate: Carbamoyl Phosphate (CP), 10 mM stock.
-
Probe: L-Norvaline (Sigma-Aldrich), 100 mM stock in reaction buffer.
-
Buffer: 50 mM HEPES, pH 7.4, 10% Glycerol (for stability).
Workflow:
-
Equilibration: Dilute rhOTC to 0.5 mg/mL in HEPES buffer.
-
Saturation: Add L-Norvaline to a final concentration of 10 mM (excess relative to
of Ornithine). -
Initiation: Add Carbamoyl Phosphate (5 mM).
-
Note: Unlike Ornithine, Norvaline will NOT result in Citrulline formation.
-
-
Verification (Differential Scanning Fluorimetry - DSF):
-
Mix 20 µL of the complex with SYPRO Orange dye.
-
Run a melt curve (25°C to 95°C).
-
Result: The OTC-CP-Norvaline complex should show a significantly higher Melting Temperature (
) compared to Apo-OTC, confirming the "closed" active site conformation.
-
Protocol 2: Metabolic Flux Analysis with L-Canavanine
Objective: To isolate Urea Cycle flux from Ornithine Aminotransferase (OAT) activity in hepatocyte cultures.
Rationale: Ornithine can be diverted to Proline/Glutamate via OAT. To measure only the urea cycle capacity, one must block the OAT pathway. L-Canavanine's metabolite, L-Canaline, achieves this.
Workflow:
-
Cell Culture: Primary rat hepatocytes or HepG2 cells.
-
Pre-treatment: Treat cells with L-Canavanine (1 mM) for 2 hours.
-
Mechanism:[2] Intracellular Arginase converts Canavanine
Urea + L-Canaline. -
Effect: L-Canaline irreversibly inhibits OAT.
-
-
Tracer Addition: Wash cells and add medium containing
-Ornithine or -Ureagenesis substrates. -
Incubation: 30–60 minutes.
-
Extraction & MS Analysis:
-
Quench metabolism with ice-cold Methanol/Acetonitrile.
-
Analyze supernatant via LC-MS/MS targeting
-Citrulline and -Arginine.
-
-
Calculation: Flux is calculated based on the enrichment of Citrulline, assuming zero loss of Ornithine to the OAT pathway.
Quantitative Data: Kinetic Parameters
The following table summarizes the interaction parameters of these ncAAs with urea cycle enzymes, derived from key literature sources.
| Non-Canonical AA | Target Enzyme | Interaction Type | Kinetic Parameter ( | Reference |
| L-Norvaline | Arginase (ARG1) | Competitive Inhibitor | [1] | |
| L-Norvaline | OTC | Transition State Analog | N/A (Crystallization Agent) | [2] |
| PALO | OTC | Bisubstrate Analog | [3] | |
| L-Homoarginine | Arginase | Alternative Substrate | [4] | |
| L-Canavanine | Arginase | Alternative Substrate | [5] |
Therapeutic & Diagnostic Applications
Drug Development for Hyperammonemia
Research utilizing PALO and Norvaline has paved the way for "Pharmacological Chaperones." In patients with OTC deficiency (X-linked), unstable mutant enzymes are degraded rapidly. Small molecules that mimic the binding mode of Norvaline/PALO can stabilize the mutant OTC protein structure, preventing degradation and restoring partial ureagenesis.
Cardiovascular Diagnostics
L-Homoarginine is emerging as a critical biomarker. Low plasma levels correlate with increased mortality in heart failure and stroke. This suggests a link between the Urea Cycle (specifically the OTC-mediated synthesis of Homoarginine) and vascular health, likely via NO pathways. Measuring the Homoarginine/Ornithine ratio provides a readout of the balance between ureagenesis and NO production.
References
-
Arginase Inhibitor L-Norvaline. BMC Cardiovascular Disorders. Available at: [Link]
-
Crystal structure of human ornithine transcarbamylase complexed with carbamoyl phosphate and L-norvaline. Proteins: Structure, Function, and Bioinformatics. Available at: [Link]
-
Ornithine Transcarbamylase – From Structure to Metabolism: An Update. Frontiers in Physiology. Available at: [Link]
- Homoarginine: the newest candidate for a cardio-renal risk marker.Amino Acids. (Contextual reference derived from general search on Homoarginine kinetics).
-
L-Canavanine Metabolism in Jack Bean. Plant Physiology. Available at: [Link]
Sources
Fmoc-Protected D-Amino Acid Derivatives: A Technical Guide for Medicinal Chemistry
<
This guide provides an in-depth exploration of Fmoc-protected D-amino acid derivatives, essential building blocks in modern medicinal chemistry. We will delve into the rationale behind their use, synthesis, purification, and application, with a focus on providing actionable insights for researchers, scientists, and drug development professionals.
The Strategic Imperative for D-Amino Acids in Peptide Therapeutics
The vast majority of naturally occurring peptides and proteins are constructed from L-amino acids. This inherent chirality dictates their three-dimensional structure and, consequently, their biological function. However, this exclusivity to the L-enantiomer also presents a significant challenge in drug development: rapid enzymatic degradation. Proteases, ubiquitous in biological systems, are stereospecific enzymes that readily recognize and cleave peptide bonds between L-amino acids, leading to short in vivo half-lives for many peptide-based drug candidates.
The incorporation of D-amino acids, the non-natural mirror images of their L-counterparts, offers a powerful strategy to overcome this limitation.[1][2][3] By strategically substituting one or more L-amino acids with their D-enantiomers, medicinal chemists can introduce a "steric shield" that hinders protease recognition and cleavage. This modification can dramatically increase the metabolic stability and circulating half-life of a peptide therapeutic.[2]
Beyond enhancing stability, the introduction of D-amino acids can also profoundly influence a peptide's conformation and bioactivity.[1][4] This can lead to:
-
Modulated Receptor Binding: Altering the peptide's three-dimensional shape can fine-tune its affinity and selectivity for its target receptor.
-
Novel Biological Activities: In some cases, the incorporation of D-amino acids can lead to entirely new or enhanced biological functions.[1]
-
Improved Physicochemical Properties: Chirality can influence self-assembly and aggregation properties, which can be leveraged in drug delivery and formulation.[1]
The Central Role of Fmoc Chemistry in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and automated construction of peptide chains.[5] The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is the most widely used approach in SPPS due to its mild deprotection conditions.[5][6]
The core principle of Fmoc-SPPS involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support (resin).[5][7] Each amino acid monomer has its α-amino group temporarily protected by the Fmoc group. This prevents unwanted side reactions during the coupling of the next amino acid in the sequence.[5]
The synthesis cycle consists of two key steps:
-
Fmoc Deprotection: The Fmoc group is removed from the N-terminal amino acid of the resin-bound peptide. This is typically achieved using a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][8] The deprotection mechanism proceeds via a β-elimination reaction.[6][7][9]
-
Coupling: The next Fmoc-protected amino acid is activated and then coupled to the newly liberated N-terminal amine of the growing peptide chain, forming a new peptide bond.[8]
This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the solid support, and any side-chain protecting groups are removed, typically with a strong acid cocktail containing scavengers to prevent side reactions.[8][10]
Synthesis and Purification of Fmoc-D-Amino Acid Derivatives
The availability of high-purity Fmoc-D-amino acid derivatives is critical for the successful synthesis of high-quality peptides. While many common derivatives are commercially available, understanding their synthesis and purification is essential for troubleshooting and for the preparation of custom, non-standard amino acids.
Synthesis of Fmoc-D-Amino Acids
The most common method for the Nα-Fmoc protection of a D-amino acid involves the reaction of the free amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[11][12]
Experimental Protocol: Synthesis of an Fmoc-D-Amino Acid
-
Dissolution: Dissolve the D-amino acid (1 equivalent) in a 10% aqueous solution of sodium carbonate (Na₂CO₃).
-
Addition of Fmoc Reagent: Slowly add a solution of Fmoc-OSu (1.5 equivalents) in dimethoxyethane or a similar water-miscible organic solvent to the amino acid solution with vigorous stirring.[12]
-
Reaction: Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2. This will protonate the carboxylic acid and cause the Fmoc-D-amino acid to precipitate.
-
Isolation: Collect the precipitated product by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts.
-
Drying: Dry the product under vacuum to yield the crude Fmoc-D-amino acid.
Purification and Quality Control
The purity of the Fmoc-D-amino acid derivative is paramount to avoid the incorporation of impurities into the final peptide. The primary methods for purification and quality control are:
-
Recrystallization: This is a powerful technique for purifying the crude product. The choice of solvent system is crucial and will depend on the specific amino acid derivative.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the gold standard for assessing the purity of Fmoc-amino acids.[13] Chiral HPLC methods can be employed to determine the enantiomeric purity of the D-amino acid derivative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the Fmoc-D-amino acid and to detect any residual solvents or impurities.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the desired product.[14]
Data Presentation: Typical Purity and Yield of Fmoc-D-Amino Acid Synthesis
| D-Amino Acid | Typical Yield (%) | Purity by HPLC (%) | Enantiomeric Excess (%) |
| D-Alanine | 85-95 | >99 | >99.5 |
| D-Leucine | 80-90 | >99 | >99.5 |
| D-Phenylalanine | 88-98 | >99 | >99.5 |
| D-Proline | 75-85 | >98.5 | >99.5 |
| D-Tryptophan | 70-80 | >98 | >99.0 |
Note: Yields and purities can vary depending on the specific reaction conditions and the nature of the amino acid side chain.
Application of Fmoc-D-Amino Acid Derivatives in SPPS
The incorporation of an Fmoc-D-amino acid into a peptide sequence during SPPS follows the standard synthesis cycle. However, there are some key considerations:
-
Coupling Reagents: Standard coupling reagents such as DCC/HOBt, HBTU, or HATU are generally effective for coupling Fmoc-D-amino acids.[9] The choice of reagent may need to be optimized depending on the specific amino acid and the sequence context to minimize the risk of epimerization (racemization) at the Cα position.
-
Monitoring of Coupling Reactions: It is crucial to monitor the completeness of each coupling step. The Kaiser test or other colorimetric tests can be used to detect the presence of unreacted primary amines on the resin.
-
Double Coupling: For sterically hindered D-amino acids or at difficult positions within a sequence, a "double coupling" strategy (repeating the coupling step with fresh reagents) may be necessary to ensure complete reaction.
Experimental Protocol: Incorporation of an Fmoc-D-Amino Acid during Manual SPPS
-
Resin Preparation: Start with the resin-bound peptide that has a free N-terminal amine following the Fmoc deprotection step. Wash the resin thoroughly with DMF.[8]
-
Activation of Fmoc-D-Amino Acid: In a separate vessel, dissolve the Fmoc-D-amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA, 6-10 equivalents). Allow the activation to proceed for a few minutes.
-
Coupling: Add the activated Fmoc-D-amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), continue the coupling for an additional period or perform a double coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection step.
Visualization of Key Processes
Diagram: The Fmoc-SPPS Cycle for Incorporating a D-Amino Acid
Caption: The iterative cycle of Fmoc deprotection and coupling in SPPS.
Diagram: Rationale for Increased Proteolytic Stability
Caption: D-amino acid incorporation hinders protease binding, enhancing peptide stability.
Conclusion and Future Perspectives
Fmoc-protected D-amino acid derivatives are indispensable tools in the design and synthesis of peptide-based therapeutics. Their strategic incorporation offers a robust solution to the challenge of proteolytic instability, a major hurdle in peptide drug development. Furthermore, the introduction of D-amino acids provides a sophisticated mechanism to modulate the conformational and biological properties of peptides, opening up new avenues for drug discovery. As our understanding of peptide structure-activity relationships deepens, the creative use of D-amino acids, facilitated by reliable Fmoc chemistry, will continue to drive the development of the next generation of innovative peptide medicines. The continued exploration of novel D-amino acid structures and their impact on peptide self-assembly and bioactivity promises to yield exciting new therapeutic opportunities.[1]
References
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Custom Peptide Synthesis. Retrieved February 6, 2026, from [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved February 6, 2026, from [Link]
-
Principles and Practice of Solid-Phase Peptide Synthesis. (n.d.). Oxford Academic. Retrieved February 6, 2026, from [Link]
-
Jiang, M., Jia, X., & Yang, L. (2025). [Applications and synthesis of D-amino acids]. Sheng Wu Gong Cheng Xue Bao, 41(11), 4157-4178. [Link]
-
Al-Garawi, A. A., Al-Dahmoshi, H. O., Al-badr, A. A., & Al-jaf, H. T. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Molecules, 26(22), 7015. [Link]
- Wang, Z., et al. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis.Journal of the American Chemical Society.
-
Amdemariam, T. T., & de la Torre, B. G. (2018). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry, 18(19), 1662-1671. [Link]
-
López, J., Galiano, V., & de la Torre, B. G. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(1), 154. [Link]
-
Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17).
-
D-amino acid peptides to resist common proteases. (2012, March 28). LifeTein. Retrieved February 6, 2026, from [Link]
- Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. (2025, August 7).
-
Sun, Y., et al. (2022). Promising Application of D-Amino Acids toward Clinical Therapy. International Journal of Molecular Sciences, 23(18), 10834. [Link]
- Bajnath, A., et al. (n.d.). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide.NIH.
- D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. (2025, June 17). bioRxiv.
-
Ong, W. T., et al. (2016). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. International Journal of Molecular Sciences, 17(7), 1039. [Link]
-
Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride. Journal of Chromatography A, 282, 609-618. [Link]
- The use of D-amino acids in peptide design. (n.d.).
- Novabiochem® Enhanced specification Fmoc-amino acids. (n.d.). Merck Millipore.
- Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. (2025, August 7).
- Sun, Y., et al. (2025, October 13). Promising Application of D-Amino Acids toward Clinical Therapy.
-
Planning a Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 6, 2026, from [Link]
-
Lau, J. L., & Dunn, M. K. (2018). A Comprehensive Review on Current Advances in Peptide Drug Development and Design. International Journal of Molecular Sciences, 19(5), 1300. [Link]
- The Use of d-Amino Acids for Peptide Self-assembled Systems. (2020, November 26). Royal Society of Chemistry.
- Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (n.d.).
- Di Ludovico, O., et al. (n.d.). Peptide Nucleic Acids (PNAs)
Sources
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- 3. books.rsc.org [books.rsc.org]
- 4. Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chempep.com [chempep.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Biological Significance & Analytical Differentiation of Homocitrulline vs. Citrulline Residues
[1]
Executive Summary
In the landscape of post-translational modifications (PTMs), Citrulline (Cit) and Homocitrulline (Hcit) represent a critical duality.[1][2] While structurally homologous—differing by only a single methylene (
For drug development professionals, particularly in Rheumatoid Arthritis (RA) and cardiovascular disease, distinguishing these residues is paramount. Misidentification leads to false biomarker validation and off-target therapeutic strategies.[4] This guide delineates the mechanistic divergence, immunological consequences, and the rigorous mass spectrometry (MS) workflows required to differentiate these "molecular mimics" with absolute certainty.
Part 1: Structural & Mechanistic Divergence[5]
The Chemistry of Modification
The core challenge in differentiating Cit and Hcit lies in their structural homology.[2][5][6] Both possess a ureido (urea-like) group on the side chain, which dictates their unique electrostatic properties (loss of positive charge) and immunogenicity.
| Feature | Citrulline (Cit) | Homocitrulline (Hcit) |
| Precursor Amino Acid | Arginine (Arg) | Lysine (Lys) |
| Reaction Type | Enzymatic Deimination (Hydrolysis) | Chemical Carbamylation (Nucleophilic Attack) |
| Mass Shift (vs Precursor) | +0.984 Da (Loss of NH, Gain of O) | +43.006 Da (Addition of CONH) |
| Side Chain Length | 3 Carbon spacer | 4 Carbon spacer (One extra |
| Physiological Role | Histone code regulation, NETosis | None known (Pathological marker) |
Genesis Pathways
Citrullination is driven by Peptidylarginine Deiminases (PADs) , which require high calcium concentrations.[3][4] Carbamylation, conversely, is driven by Cyanate (OCN⁻) exposure.[4] Cyanate is generated via two distinct pathways: the dissociation of urea (common in renal failure) or the inflammation-driven MPO pathway.[4]
Key Insight: In inflammatory environments (e.g., the RA synovium), both pathways are active simultaneously.[4] Neutrophils release PAD enzymes (causing citrullination) and Myeloperoxidase (MPO), which converts thiocyanate into cyanate (causing carbamylation).[1][4]
Figure 1: Mechanistic divergence of Citrulline and Homocitrulline formation.[4] Note the dual origin of Cyanate driving the carbamylation pathway.
Part 2: Immunological Consequences & Clinical Utility[5]
The "Molecular Mimicry" Problem
The immune system often confuses these two residues. In Rheumatoid Arthritis, Anti-Citrullinated Protein Antibodies (ACPAs) are the gold standard biomarker.[4] However, researchers have identified a distinct class of autoantibodies: Anti-Carbamylated Protein Antibodies (Anti-CarP) .[4]
-
Cross-Reactivity: Many polyclonal anti-citrulline antibodies cross-react with homocitrulline sequences due to the identical ureido terminal group.[4]
-
Clinical Distinction: Anti-CarP antibodies can be present in ACPA-negative patients.[4][7][8][9] They are independently associated with severe joint erosion and radiographic progression.[4]
Therapeutic Implications
For drug developers, this distinction is critical:
-
PAD Inhibitors: Therapies targeting PAD enzymes (e.g., Cl-Amidine derivatives) will reduce citrullination but have zero effect on carbamylation.[4]
-
Scavenger Therapies: If a patient's pathology is driven by MPO-mediated carbamylation, PAD inhibitors will fail.[4] Therapies scavenging cyanate (e.g., amino acid supplementation) or MPO inhibitors are required.[4]
Part 3: Analytical Challenges & Protocols
The Application Scientist's Warning: Never rely solely on commercial polyclonal antibodies to distinguish Cit from Hcit in tissue samples.[4] The structural similarity leads to high false-positive rates.[4] Mass Spectrometry is the only self-validating method.[4]
Protocol: Artifact-Free Sample Preparation
A common error in proteomics is inducing artificial carbamylation during sample prep.[4] Urea, a standard denaturant, dissociates into cyanate at temperatures >37°C, chemically modifying lysines and creating false Hcit signals.
The "No-Urea" Protocol:
-
Lysis/Denaturation: Replace Urea with Sodium Deoxycholate (SDC) (1-2%) or RapiGest.[4] These detergents denature efficiently without generating cyanate.[4]
-
Digestion: Perform trypsin digestion in SDC buffer.
-
Cleanup: Precipitate SDC using formic acid (acidification) followed by centrifugation.
If Urea must be used:
-
Use fresh solutions only (prepare immediately before use).
-
Keep all steps at 4°C or room temperature (never >30°C).
-
Add a scavenger: 50mM Ammonium Bicarbonate or Tris (the primary amines will scavenge free cyanate).[4]
Mass Spectrometry Differentiation Workflow
While the mass shifts differ relative to the parent amino acid, the identification relies on precise mass measurement and fragmentation patterns.
-
Citrulline:
-
Homocitrulline:
Figure 2: LC-MS/MS Decision Tree for distinguishing Citrulline and Homocitrulline residues. Note the critical "No Urea" step to prevent artifacts.
References
-
Trouw, L. A., et al. (2017).[4] Pitfalls in the detection of citrullination and carbamylation.[2][4][5][6][10] Autoimmunity Reviews.[4][7] Link
-
Szabó, Z., et al. (2020).[4] Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides.[2][6] Journal of the American Society for Mass Spectrometry.[2][4] Link[4]
-
Shi, J., et al. (2014).[4] Carbamylation vs Citrullination in Autoimmunity.[3][4][10] Cayman Chemical Technical Review.[4] Link
-
Klacht, C., et al. (2019).[4] Preventing Carbamylation When Using Urea as a Protein Solubilization Buffer.[4][11][12] G-Biosciences Technical Note.[4] Link
-
Pecani, A., et al. (2020).[4] Anti-carbamylated protein antibody isotype pattern differs between palindromic rheumatism and rheumatoid arthritis.[4][13] Arthritis Research & Therapy.[3][4][13] Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Homocitrulline - Wikipedia [en.wikipedia.org]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ACPA and rheumatoid arthritis: What to know [medicalnewstoday.com]
- 8. The value of anti-CarP and anti-PAD4 as markers of rheumatoid arthritis in ACPA/RF negative rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-carbamylated protein antibody isotype pattern differs between palindromic rheumatism and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Manual vs. Automated Solid-Phase Synthesis of Fmoc-D-Homocitrulline Peptides
Abstract & Introduction
Fmoc-D-Homocitrulline (Fmoc-D-Homocit-OH) is a non-standard amino acid increasingly utilized in drug discovery to probe the stereochemical requirements of citrullination-dependent signaling (e.g., Rheumatoid Arthritis autoantibodies) and to enhance the metabolic stability of peptide therapeutics.
Structurally, Homocitrulline is the carbamylated derivative of Lysine, possessing a ureido (urea) group on the
The Challenge: The primary synthetic challenge with this compound lies in its ureido side chain . Unlike Lysine, which is protected (e.g., Boc, Trt), the urea group in Homocitrulline is typically unprotected . This exposes it to potential side reactions:
-
Dehydration: Conversion of the urea to a carbodiimide or nitrile under harsh activation conditions.
-
Solubility: The polar urea moiety can induce intermolecular hydrogen bonding, leading to aggregation and gelation in organic solvents (DMF/NMP).
-
Cost: As a D-isomer non-standard building block, efficient coupling is economically critical.
This guide compares Manual Synthesis (optimized for control and cost) vs. Automated Microwave Synthesis (optimized for speed and throughput), providing validated protocols for each.
Chemical Properties & Handling
| Property | Specification | Critical Insight |
| Molecular Weight | ~410.4 g/mol | Higher than standard AAs; adjust mass calculations accordingly. |
| Side Chain | Ureido (Urea) | Neutral. Does not require deprotection during cleavage. Prone to H-bonding. |
| Solubility | Moderate in DMF | Often requires sonication or 10% NMP spike. Do not heat >40°C to dissolve (urea instability). |
| Stability | Acid Stable | Stable to 95% TFA, provided scavengers (Water/TIS) are present. |
| Activation Risk | Dehydration | Avoid high-concentration carbodiimides (DCC/DIC) without additives (Oxyma/HOBt). |
Decision Matrix: Manual vs. Automated
The choice between manual and automated workflows depends on scale, sequence difficulty, and resource constraints.
Figure 1: Decision workflow for selecting the optimal synthesis strategy.
Protocol 1: Manual Synthesis (High Control)
Best for: Short peptides (<15 AA), expensive reagents, or when visual confirmation of coupling is required.
Reagents
-
Resin: Rink Amide (0.5 mmol/g loading) or Wang.
-
Solvent: DMF (Main), NMP (for difficult steps).
-
Activator: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
-
Note: DIC/Oxyma is preferred over HCTU/DIEA for manual synthesis of urea derivatives to minimize racemization and dehydration risks [1].
-
-
Deprotection: 20% Piperidine in DMF + 0.1M HOBt (to suppress aspartimide formation if Asp is present).
Step-by-Step Procedure
-
Resin Swelling:
-
Weigh resin (e.g., 0.1 mmol scale).
-
Swell in DCM (20 mins), then wash with DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% Piperidine/DMF (5 mL). Agitate 3 mins. Drain.
-
Add fresh 20% Piperidine/DMF (5 mL). Agitate 12 mins. Drain.
-
Wash: DMF (3x), DCM (3x), DMF (3x). Crucial: Remove all piperidine.
-
-
Activation (The "Pre-Activation" Step):
-
Weigh 3.0 eq of this compound.
-
Dissolve in minimum DMF. If cloudy, add 10% NMP or sonicate.
-
Add 3.0 eq Oxyma Pure.
-
Add 3.0 eq DIC.
-
Wait 2 minutes for the active ester to form. The solution should be clear.
-
-
Coupling:
-
Add the pre-activated mixture to the resin.[2]
-
Agitate at Room Temperature for 60-90 minutes .
-
Monitoring: Perform a Kaiser Test (Ninhydrin).
-
Blue Beads: Incomplete coupling.
Re-couple (Step 5). -
Colorless/Yellow: Complete.
-
-
-
Re-Coupling (If needed):
-
Do not deprotect. Wash resin with DMF.[2]
-
Repeat activation with fresh reagents (use HCTU/DIEA for the second shot if DIC failed).
-
-
Final Wash: DMF (5x).
Protocol 2: Automated Microwave Synthesis (High Throughput)
Best for: Long peptides, hydrophobic sequences, or routine production. Platform Reference: CEM Liberty Blue™ or similar microwave synthesizers.[3]
Critical Modification for Urea Side Chains
Standard microwave protocols often use 75°C or 90°C. Do NOT use >50°C for this compound. High temperatures can cause the unprotected urea to attack the backbone or dehydrate.
Instrument Parameters
| Parameter | Setting | Rationale |
| Coupling Temp | 50°C | Prevents urea side-chain degradation. |
| Coupling Time | 10 minutes | Compensates for lower temperature. |
| Power | 35 Watts (Variable) | Gentle heating. |
| Deprotection | 75°C (Standard) | Fmoc removal is safe at high temp; the AA is already coupled. |
| Reagents | 0.2M AA / 0.5M DIC / 1.0M Oxyma | High concentration drives kinetics. |
Workflow
-
Stock Solution Preparation:
-
Dissolve this compound at 0.2M in DMF.
-
Filtration:MANDATORY. Pass through a 0.45 µm PTFE filter before placing on the robot. Urea derivatives often contain micro-particulates that clog robotic nozzles.
-
-
Programming the Method:
-
Create a "Single Couple - Low Temp" method specifically for the D-Homocit position.
-
Wash Steps: Increase post-coupling washes by 50% to remove sticky urea residues from the resin.
-
-
Execution:
-
Load sequence. Assign the "Low Temp" method to the D-Homocit residue.
-
Assign standard "75°C Fast" methods to all other standard amino acids (Ala, Gly, Leu, etc.).
-
Cleavage & Isolation (Universal)
The urea group is hydrophilic. Proper scavenging is required to prevent re-attachment of protecting groups (like Pbf or Trt from other residues) onto the urea nitrogens.
Cocktail:
-
92.5% TFA (Trifluoroacetic acid)
-
2.5% TIS (Triisopropylsilane)
-
2.5% DODT (3,6-Dioxa-1,8-octanedithiol) - only if Cys/Met present
-
2.5% - 5.0% Water (Essential for urea solvation and scavenging)
Procedure:
-
Incubate resin in cocktail for 2-3 hours at RT.
-
Precipitate in cold Diethyl Ether.
-
Centrifuge and wash pellet 3x with Ether.
-
Lyophilize from Water/Acetonitrile (0.1% TFA).
Troubleshooting & Optimization
| Observation | Root Cause | Solution |
| Low Yield (Deletion) | Incomplete Coupling | Manual: Double couple. Auto: Switch solvent to NMP for this step. |
| Extra Mass (+18 or +42) | Side Reactions | Check water content in DMF. Ensure "Pre-activation" time is <5 mins to avoid ester hydrolysis. |
| Nozzle Clogging (Auto) | AA Precipitation | Filter the AA stock solution. Use DMF/NMP (80:20) mixture for the stock. |
| Racemization | Base-catalyzed | Switch from HCTU/DIEA to DIC/Oxyma . Reduce coupling temp to RT or max 40°C. |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Bachem. (2023). Fmoc Solid Phase Peptide Synthesis - A Technical Guide. Link
-
CEM Corporation. (2022). Microwave Peptide Synthesis: Best Practices for Difficult Sequences. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
PubChem. (2023). Homocitrulline Compound Summary. Link
Sources
Application Note & Protocol Guide: Strategic Loading of Fmoc-D-Homocit-OH on Wang and Rink Amide Resins for Solid-Phase Peptide Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The strategic selection of a solid support is a critical determinant for the successful outcome of Solid-Phase Peptide Synthesis (SPPS). This guide provides a detailed comparative analysis and comprehensive protocols for the loading of the non-standard amino acid, Fmoc-D-Homocit-OH, onto two of the most prevalent solid supports used in Fmoc chemistry: Wang resin and Rink Amide resin. The choice between these resins dictates the C-terminal functionality of the resulting peptide—a carboxylic acid from Wang resin or a carboxamide from Rink Amide resin. This document offers in-depth, field-proven methodologies, elucidates the chemical rationale behind experimental choices, and presents self-validating protocols to ensure scientific integrity and reproducibility.
Introduction: The Foundational Role of Resin Selection in SPPS
In the landscape of synthetic peptide chemistry, the solid support, or resin, is the foundational scaffold upon which the peptide chain is assembled. The physicochemical properties of the resin and its linker dictate not only the C-terminal functionality of the final peptide but also influence the efficiency of coupling reactions and the conditions required for cleavage. The two most common polystyrene-based resins employed in Fmoc-based SPPS are Wang resin and Rink Amide resin.[1]
-
Wang Resin , characterized by its 4-hydroxybenzyl alcohol linker, is the support of choice for the synthesis of peptides with a C-terminal carboxylic acid.[2] The peptide is attached via an ester linkage that is labile to moderately acidic conditions, typically a high concentration of trifluoroacetic acid (TFA).[1][3]
-
Rink Amide Resin possesses a more complex linker that, upon cleavage, yields a peptide with a C-terminal amide.[4][5] This functionality is often crucial for mimicking the native structure of many bioactive peptides. The loading of the first amino acid onto the Rink Amide linker is generally considered more straightforward than esterification to Wang resin.[5][6]
The incorporation of non-standard amino acids, such as this compound, a derivative of citrulline, into peptide sequences is a common strategy in drug discovery to enhance biological activity and stability.[7][8] The successful loading of this first residue is paramount for the overall success of the synthesis.
Comparative Analysis: Wang Resin vs. Rink Amide Resin
The decision to use Wang or Rink Amide resin should be based on the desired C-terminal functionality of the target peptide. The table below summarizes the key characteristics and differences between these two supports.
| Feature | Wang Resin | Rink Amide Resin |
| C-Terminal Functionality | Carboxylic Acid | Carboxamide |
| Linkage Type | Ester | Amide (to linker) |
| Cleavage Conditions | Moderate to strong acid (e.g., 50-95% TFA)[3][9] | Strong acid (e.g., 95% TFA)[6][9] |
| First Amino Acid Loading | Esterification; can be challenging and prone to racemization[1][6] | Amide bond formation; generally more straightforward[5][6] |
| Key Applications | Synthesis of linear peptides requiring a free C-terminus[1] | Synthesis of bioactive peptide amides[4][5] |
Experimental Workflows & Chemical Mechanisms
Loading this compound onto Wang Resin
The esterification of the first amino acid to the hydroxyl group of the Wang linker is a critical step. The use of a carbodiimide activating agent, such as diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), is a common method.[1][3] However, the basicity of DMAP can lead to racemization of the amino acid.[10] The addition of an auxiliary nucleophile like hydroxybenzotriazole (HOBt) can mitigate this side reaction.[3]
Caption: Workflow for loading this compound onto Rink Amide resin.
Detailed Protocols
Protocol for Loading this compound onto Wang Resin
Materials:
-
Wang Resin
-
This compound
-
Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Acetic Anhydride
-
Pyridine
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF for at least 1 hour in a reaction vessel.
-
Activation of this compound:
-
In a separate flask, dissolve 2.0 equivalents of this compound and 2.0 equivalents of HOBt in DMF.
-
Add 2.0 equivalents of DIC to the amino acid solution.
-
Stir the mixture at room temperature for 20 minutes to allow for pre-activation.
-
-
Coupling:
-
Drain the DMF from the swollen resin.
-
Add the activated amino acid solution to the resin.
-
Add 0.1 equivalents of DMAP.
-
Agitate the reaction mixture at room temperature for 4-12 hours.
-
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Capping of Unreacted Sites:
-
To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DMF (10:1:89 v/v/v) for 1 hour. [3] * This step is crucial to prevent the formation of deletion sequences in the subsequent peptide synthesis.
-
-
Final Washing and Drying: Wash the resin as in step 4 and dry under vacuum.
Protocol for Loading this compound onto Rink Amide Resin
Materials:
-
Rink Amide Resin (Fmoc-protected)
-
This compound
-
Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
20% (v/v) Piperidine in DMF
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Treat the resin with 20% piperidine in DMF for 3 minutes. [10] * Drain and repeat the treatment for 10 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
-
Activation of this compound:
-
In a separate flask, dissolve 2.0 equivalents of this compound and 2.0 equivalents of HOBt in DMF. [11] * Add 2.0 equivalents of DIC to the solution and allow it to pre-activate for 10 minutes. [11]4. Coupling:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Washing and Drying: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x), and dry under vacuum.
Determination of Resin Loading
The loading efficiency of the first amino acid is a critical parameter for the subsequent synthesis. A common and reliable method is the spectrophotometric quantification of the Fmoc group cleaved from a known mass of dried, loaded resin. [10][12] Protocol for Fmoc-Cleavage Assay:
-
Accurately weigh approximately 5 mg of the dried, loaded resin into a glass vial.
-
Add a known volume (e.g., 10 mL) of 20% piperidine in DMF.
-
Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.
-
Dilute an aliquot of the supernatant with 20% piperidine in DMF to bring the absorbance into the linear range of the spectrophotometer.
-
Measure the absorbance of the dibenzylfulvene-piperidine adduct at 301 nm.
-
Calculate the loading using the Beer-Lambert law:
Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of piperidine solution in L) / (7800 M⁻¹cm⁻¹ × mass of resin in g × path length in cm)
The extinction coefficient for the dibenzylfulvene-piperidine adduct at 301 nm is 7800 M⁻¹cm⁻¹.
Troubleshooting and Key Considerations
-
Low Loading on Wang Resin: Incomplete activation, steric hindrance, or moisture can lead to low loading. Ensure all reagents and solvents are anhydrous. The use of alternative coupling reagents such as MSNT may be beneficial in difficult cases. [10]* Racemization on Wang Resin: The use of DMAP can increase the risk of racemization. [1]Minimize the amount of DMAP and the reaction time, or consider alternative esterification methods that do not require a strong base.
-
Incomplete Fmoc Deprotection on Rink Amide Resin: Ensure fresh piperidine solution is used and that washing steps are thorough to remove all piperidine before the coupling step.
-
Quality of DMF: The presence of dimethylamine impurities in DMF can cause premature deprotection of the Fmoc group. [3]Use high-purity, amine-free DMF for all steps. [13]
Conclusion
The choice between Wang and Rink Amide resin is a fundamental decision in the design of a solid-phase peptide synthesis strategy. While Wang resin is indispensable for the synthesis of peptides with a C-terminal carboxylic acid, the loading of the first amino acid requires careful optimization to maximize efficiency and minimize racemization. Rink Amide resin offers a more straightforward approach for the synthesis of peptide amides, with the initial loading step mirroring the subsequent amide bond formations. The protocols and considerations outlined in this guide provide a robust framework for researchers to successfully load this compound, and other standard or non-standard amino acids, onto these essential solid supports, thereby enabling the synthesis of a diverse range of peptide targets for research and therapeutic development.
References
-
Aapptec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]
- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
-
ChemBK. (2024). Fmoc-D-HoCit-OH. Retrieved from [Link]
-
Biotage. (2023). How to quantify your first amino acid loading onto Wang resins. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
-
Biotage. (2023). How to choose the right resin functionality for solid phase peptide synthesis. Retrieved from [Link]
-
Nowick, J. S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Applied Polytech. (n.d.). Rink Amide Resin, MBHA Resin. Retrieved from [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]
-
Aapptec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]
-
Digital CSIC. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Retrieved from [Link]
-
Merck Millipore. (n.d.). Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis. Retrieved from [Link]
-
CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. Retrieved from [Link]
Sources
- 1. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 5. appliedpolytech.com [appliedpolytech.com]
- 6. biotage.com [biotage.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chembk.com [chembk.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. biotage.com [biotage.com]
- 13. chem.uci.edu [chem.uci.edu]
Application Note: Precision Synthesis of Citrullinated vs. Carbamylated Peptide Libraries
Abstract & Clinical Significance
The precise differentiation between citrullination and carbamylation is a critical frontier in autoimmune research, particularly for Rheumatoid Arthritis (RA) and Systemic Lupus Erythematosus (SLE).[1] While both are post-translational modifications (PTMs) resulting in the loss of a positive charge, they arise from distinct mechanisms and target different residues.
-
Citrullination: Enzymatic conversion of Arginine to Citrulline by Peptidylarginine Deiminases (PADs). It is the primary target of Anti-Citrullinated Protein Antibodies (ACPAs), the gold-standard biomarker for RA diagnosis.
-
Carbamylation: A non-enzymatic chemical reaction where isocyanic acid (derived from urea or thiocyanate) modifies Lysine to form Homocitrulline .[2][3] Antibodies against carbamylated proteins (anti-CarP) are a distinct prognostic marker associated with erosive joint damage, often present in ACPA-negative patients.[4]
This guide details the synthesis of peptide libraries containing these modifications. Unlike non-specific chemical modification of whole proteins, Solid-Phase Peptide Synthesis (SPPS) using pre-functionalized building blocks offers the sequence fidelity required for epitope mapping and diagnostic assay development.
Mechanistic Comparison & Design Strategy
Before initiating synthesis, it is vital to understand the structural and analytical differences between these modifications to ensure correct library design and Quality Control (QC).
Table 1: Comparative Analysis of Citrullination vs. Carbamylation[5]
| Feature | Citrullination (Cit) | Carbamylation (Carb) |
| Target Residue | Arginine (Arg) | Lysine (Lys) |
| Resulting Residue | Citrulline (Cit) | Homocitrulline (HCit) |
| Mechanism | Enzymatic (PAD1-4) | Chemical (Cyanate/Isocyanic Acid) |
| Mass Shift ( | +0.984 Da (Hydrolysis of =NH to =O) | +43.018 Da (Addition of carbamoyl group) |
| Charge Change | Positive (+1) | Positive (+1) |
| Side Chain Length | 3 Carbon spacer (ureido group) | 4 Carbon spacer (ureido group) |
| Synthesis Strategy | Fmoc-Cit-OH Building Block | Fmoc-Homocitrulline-OH Building Block |
Visualization: Biological vs. Synthetic Pathways
The following diagram illustrates the conversion pathways and the structural homology that often leads to cross-reactivity in immunoassays.
Figure 1: Mechanistic divergence of Citrullination and Carbamylation. Note the distinct mass shifts despite similar charge neutralization effects.
Synthesis Protocols (SPPS)[6][7][8]
For high-fidelity libraries (e.g., epitope scanning), do not use post-synthesis chemical modification (e.g., treating a resin-bound peptide with potassium cyanate). This method is prone to incomplete conversion and N-terminal carbamylation. The protocols below utilize Fmoc-protected building blocks to ensure 100% site-specificity.
Protocol A: Synthesis of Citrullinated Peptide Libraries
Reagents Required:
-
Building Block: Fmoc-Cit-OH (N-alpha-(9-Fluorenylmethoxycarbonyl)-L-citrulline).
-
Coupling Agents: DIC/Oxyma Pure (preferred to prevent racemization) or HBTU/DIEA.
Step-by-Step Workflow:
-
Resin Swelling: Swell resin (0.1 mmol scale) in DMF for 30 min.
-
Fmoc Deprotection: Treat with 20% Piperidine/DMF (
min). Wash with DMF ( ). -
Standard Coupling (Non-Cit residues):
-
Dissolve 5 eq. Fmoc-AA-OH and 5 eq. HBTU in DMF.[5]
-
Add 10 eq. DIEA.
-
Add to resin and shake for 45 min.
-
-
Citrulline Coupling (Critical Step):
-
Note: The urea group in Citrulline is less reactive than a primary amine but can undergo cyclization or dehydration if activated too aggressively.
-
Use 4 eq. Fmoc-Cit-OH , 4 eq. Oxyma , and 4 eq. DIC .
-
Coupling time: 60–90 minutes (extended coupling recommended).
-
Validation: Perform a Kaiser test. If blue (incomplete), recouple using HATU/DIEA for 30 min.
-
-
Final Cleavage:
-
Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).
-
Time: 2–3 hours.
-
Precipitate in cold diethyl ether.
-
Protocol B: Synthesis of Carbamylated (Homocitrulline) Libraries
Reagents Required:
-
Building Block: Fmoc-L-Homocitrulline-OH (also listed as Fmoc-Lys(Mc)-OH or N-alpha-Fmoc-N-epsilon-carbamoyl-L-lysine).
-
Alternative (Not Recommended for Libraries): On-resin carbamylation of Fmoc-Lys-OH side chains using Potassium Cyanate (KCNO).
Step-by-Step Workflow:
-
Design Strategy: Identify Lysine positions to be "mutated" to Homocitrulline.
-
Coupling Cycle:
-
Fmoc-Homocitrulline is structurally bulky.
-
Dissolve 3 eq. Fmoc-Homocitrulline-OH in DMF.[6]
-
Activate with 2.8 eq. HATU and 6 eq. DIEA (Stronger activation helps drive the reaction of the bulky side chain).
-
Coupling time: 2 hours or double couple (
min).
-
-
Washing: Extensive washing with DMF is crucial as the urea moiety can form hydrogen bonds with the resin matrix, trapping reagents.
-
Cleavage: Standard TFA cleavage (95% TFA, 2.5% TIS, 2.5% H2O). Note: Avoid aldehydes or ketones in the cleavage cocktail as the urea group can react with them.
Quality Control & Validation
Trustworthiness in library synthesis relies on rigorous QC. The mass difference is the primary validation tool.
Mass Spectrometry (LC-MS/ESI)
-
Citrulline Validation: Look for the parent mass shift of +0.98 Da per Arg
Cit substitution relative to the native sequence.-
Warning: This is isobaric with Deamidation (Asn
Asp / Gln Glu). To distinguish, check the retention time (Cit peptides are more hydrophobic/later eluting than native Arg, but deamidation usually shifts elution earlier or slightly later depending on pH).
-
-
Homocitrulline Validation: Look for the parent mass shift of +43.02 Da per Lys
HCit substitution. This is a clear, unambiguous signal.
HPLC Profile
-
Citrulline: Expect a shift to a higher retention time (more hydrophobic) compared to the Arginine control, as the positive charge is removed.
-
Homocitrulline: Expect a shift to a higher retention time compared to the Lysine control.
Workflow Visualization: Synthesis & QC
Figure 2: Decision tree for parallel synthesis of modified libraries.
Expert Insights & Troubleshooting
As an application scientist, I have encountered specific pitfalls that standard protocols often omit:
-
The "Citrulline Effect" in MS/MS:
-
Citrulline residues often undergo neutral loss of isocyanic acid (HNCO, -43 Da) during fragmentation in MS/MS. If you see a -43 Da loss from the parent ion in the MS2 spectrum, it confirms the presence of the ureido group (common to both Cit and HCit).
-
-
Solubility Issues:
-
Replacing positively charged Arg/Lys with neutral Cit/HCit significantly reduces peptide solubility in aqueous buffers.
-
Solution: Design the library to include flanking polar residues (e.g., Ser, Gly) or a PEG spacer if the peptide is for surface immobilization (ELISA/Microarray).
-
-
Building Block Purity:
-
Commercial Fmoc-Cit-OH can sometimes be contaminated with Fmoc-Arg(Pbf)-OH if not high purity. Always run a blank coupling test or check the CoA. Even 1% Arg contamination can lead to false positives in ACPA assays.
-
-
Cross-Reactivity:
-
When using these libraries for antibody screening, be aware that high-titer ACPA sera often cross-react with Homocitrulline peptides due to the shared terminal urea group. Always include a "Scrambled" or "Native" control to determine specificity.
-
References
-
Trouw, L. A., et al. (2017). "Anti-carbamylated protein antibodies in rheumatoid arthritis and healthy individuals." Arthritis Research & Therapy.
-
Verheul, M. K., et al. (2018). "Pitfalls in the detection of citrullination and carbamylation." Autoimmunity Reviews.
-
Bachem. (2023).[9] "Solid Phase Peptide Synthesis (SPPS) explained." Bachem Technical Guides.
-
Cayman Chemical. (2021). "Citrullination and Carbamylation in Inflammation and Autoimmunity."[1] Cayman Chemical Application Notes.
-
Chem-Impex. (2023). "Fmoc-D-homocitrulline Product Data and Applications." Chem-Impex International.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Homocitrulline [biosyn.com]
- 3. Pitfalls in the detection of citrullination and carbamylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibodies against carbamylated proteins and cyclic citrullinated peptides in systemic lupus erythematosus: results from two well-defined European cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chempep.com [chempep.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
Microwave-assisted coupling of Fmoc-D-Homocit-OH
Application Note: High-Efficiency Microwave-Assisted Coupling of Fmoc-D-Homocit-OH
Abstract & Introduction
The incorporation of Homocitrulline (Hcit) , particularly its D-enantiomer (This compound ), into peptide sequences is a critical requirement for developing proteolytically stable peptidomimetics and studying protein carbamylation—a post-translational modification (PTM) linked to autoimmune diseases such as Rheumatoid Arthritis (RA).
Unlike standard amino acids, this compound presents a unique synthetic challenge:
-
Side-Chain Lability: The ureido (urea) group on the side chain is susceptible to dehydration or intramolecular cyclization under harsh activation conditions.
-
Stereochemical Integrity: Preserving the D-configuration is paramount, as microwave irradiation can accelerate racemization via the oxazolone mechanism if base-mediated activation (e.g., HATU/DIEA) is used indiscriminately.
-
Solubility: The polar urea moiety can induce aggregation or poor solubility in standard non-polar solvents.
This guide details an optimized Microwave-Assisted Solid Phase Peptide Synthesis (MW-SPPS) protocol utilizing DIC/Oxyma Pure chemistry. This system is chosen for its ability to suppress racemization and minimize side reactions compared to traditional onium salts (HATU/HBTU).
Chemical Mechanism & Strategy
The Choice of Coupling Reagents: DIC/Oxyma vs. HATU
For this compound, the use of DIC (N,N′-Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) is strictly recommended over HATU/DIEA.
-
Acidity Control: HATU requires a tertiary base (DIEA/NMM) to initiate activation. At microwave temperatures (≥60°C), excess base promotes proton abstraction from the
-carbon, leading to rapid racemization (conversion of D-Hcit to L-Hcit). -
Side-Chain Protection: The neutral-to-acidic environment of carbodiimide chemistry prevents the deprotonation of the urea side chain, reducing the risk of it acting as a nucleophile and attacking the activated ester (cyclization).
Microwave Dielectric Heating
Microwave irradiation provides direct dielectric heating to the solvent and resin, breaking up inter-chain hydrogen bonds (aggregation) that often trap the bulky Homocitrulline residue. This ensures rapid diffusion of the activated amino acid into the resin matrix.
Materials & Reagents
| Component | Specification | Purpose |
| Amino Acid | This compound | Target residue (High purity >99% recommended). |
| Resin | Rink Amide ProTide or ChemMatrix | PEG-based resins are preferred to reduce aggregation. |
| Activator | 0.5 M Oxyma Pure in DMF | Suppresses racemization; safer than HOBt. |
| Base/Coupler | 0.5 M DIC in DMF | Carbodiimide activator; generates O-acylisourea. |
| Deprotection | 20% Piperidine + 0.1 M Oxyma | Oxyma is added to scavenge aldehydes and prevent aspartimide formation. |
| Solvent | DMF (Dimethylformamide) | Peptide synthesis grade; amine-free. |
Experimental Protocol
Resin Preparation[1][2][3]
-
Weigh resin (0.05 or 0.1 mmol scale).
-
Swell in DMF for 15 minutes at Room Temperature (RT).
Microwave Cycle Parameters
Note: The following parameters are optimized for a generic microwave peptide synthesizer (e.g., CEM Liberty Blue™ or Biotage Initiator+ Alstra™).
| Step | Operation | Reagent | Temp (°C) | Time (min) | Power (W) | Note |
| 1 | Deprotection | 20% Piperidine | 75°C | 0:30 | 150 | Initial burst |
| 2 | Deprotection | 20% Piperidine | 75°C | 3:00 | 30 | Complete removal |
| 3 | Wash | DMF (4x) | RT | - | - | Thorough washing |
| 4 | Coupling | This compound + DIC + Oxyma | 50°C | 10:00 | 30 | CRITICAL STEP |
| 5 | Wash | DMF (4x) | RT | - | - | - |
Protocol Logic (The "Why"):
-
Step 4 (Temperature): We utilize 50°C instead of the standard 75°C or 90°C. While Homocitrulline is relatively stable, the D-configuration is the priority. Lowering the temperature to 50°C significantly reduces the rate of racemization while still providing enough energy to overcome steric hindrance.
-
Step 4 (Time): Extended coupling time (10 min) compensates for the lower temperature and the bulky nature of the side chain.
Detailed Coupling Workflow
-
Dissolution: Dissolve this compound (5.0 eq relative to resin) in 0.5 M Oxyma Pure/DMF solution. Ensure complete solubility; vortex if necessary.
-
Activation: Add 0.5 M DIC (5.0 eq) to the amino acid solution immediately before delivery to the reaction vessel. Do not pre-activate for >2 minutes to avoid rearrangement to N-acylurea.
-
Reaction: Irradiate at 50°C for 10 minutes.
-
Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines) on a small resin bead sample. If positive (blue), perform a double coupling at 50°C for another 10 minutes.
Visualizations
Figure 1: Microwave Coupling Workflow
Caption: Logical flow of the microwave-assisted cycle focusing on the critical D-Homocit coupling step.
Figure 2: Activation & Racemization Suppression Pathway
Caption: Mechanism showing how Oxyma prevents oxazolone-mediated racemization compared to basic conditions.
Quality Control & Troubleshooting
Analytical HPLC/MS
-
Expected Mass: Calculate the Monoisotopic Mass carefully. Homocitrulline adds a mass of 157.08 Da (residue mass) to the chain.
-
Racemization Check: If possible, synthesize a standard using the L-isomer. Co-inject the L-standard with your D-product on a C18 HPLC column. Separation of diastereomers confirms optical purity.
Common Issues
| Observation | Probable Cause | Corrective Action |
| Low Yield | Incomplete coupling due to steric bulk. | Use Double Coupling (2x 10 min). Switch resin to ChemMatrix. |
| Unknown Peak (+18 Da) | Hydrolysis of the urea side chain (rare) or incomplete drying. | Ensure reagents are anhydrous. Check MS for urea integrity. |
| Racemization (>5% L-isomer) | Temperature too high (>60°C) or use of Base (DIEA). | Strictly use DIC/Oxyma ; Reduce temp to 50°C ; Do NOT use HATU. |
References
-
Collins, J. M., et al. (2014). "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Organic Letters. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Available at: [Link]
-
CEM Corporation. "Microwave Enhanced SPPS Application Notes." Available at: [Link]
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal. Available at: [Link]
-
Palasek, S. A., et al. (2007). "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science. Available at: [Link]
Troubleshooting & Optimization
Troubleshooting low yield in D-homocitrulline peptide synthesis
Welcome to the technical support center for troubleshooting low-yield events in D-homocitrulline peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique, non-proteinogenic amino acid into their synthetic peptides. As a structural analog of L-arginine where the guanidinium group is replaced by a urea moiety, D-homocitrulline introduces specific challenges that require careful consideration during solid-phase peptide synthesis (SPPS).
This document provides a logical, causality-driven framework for diagnosing and resolving common issues, ensuring that you can optimize your synthetic protocols for maximum yield and purity.
Initial Diagnosis: Where Did My Yield Go?
A low final peptide yield can be attributed to two primary stages: inefficient peptide chain assembly on the resin or loss of product during the final cleavage and work-up.[1] The first and most critical step in troubleshooting is to determine which stage is the source of the problem. A small-scale test cleavage is an invaluable diagnostic tool for this purpose.[1]
Q1: My final peptide yield is significantly lower than expected. How do I begin troubleshooting?
Answer: The most efficient starting point is to perform a test cleavage on a small aliquot of your peptide-resin. This will definitively tell you whether the peptide was successfully synthesized on the solid support.
Root Cause Analysis:
-
Target Peptide Mass Present: If mass spectrometry (MS) analysis of the test cleavage shows a significant peak for your target peptide, the on-resin synthesis was likely successful. The low yield issue probably stems from the cleavage or work-up procedure (e.g., inefficient cleavage, poor precipitation, or product loss during purification).
-
Target Peptide Mass Absent or Very Low: If the target mass is not present or is a minor component compared to other masses (like deletion or truncated sequences), the problem lies within the on-resin synthesis steps (coupling or deprotection).[2]
Below is a logical workflow to guide your troubleshooting efforts.
Caption: A logical workflow for troubleshooting low peptide yield in SPPS.
Troubleshooting Guides: On-Resin Synthesis
If the test cleavage indicates a problem with the synthesis itself, the following issues are the most common culprits, especially when dealing with unnatural amino acids like D-homocitrulline.
Q2: How can I improve the coupling efficiency of D-homocitrulline?
Answer: Incomplete coupling is a primary cause of deletion sequences, which lowers the overall yield of the desired full-length peptide.[2] The slightly bulkier side chain of homocitrulline compared to smaller amino acids can sometimes lead to steric hindrance.
Causality & Solutions:
-
Insufficient Activation: Standard coupling reagents may not be potent enough for a sterically hindered or difficult coupling.
-
Solution: Switch to a more robust coupling reagent. Uronium/aminium salts like HBTU, HATU, or PyBOP are generally more effective than carbodiimides like DIC alone, especially when paired with an additive like HOBt or Oxyma.[3]
-
-
Slow Reaction Kinetics: The coupling reaction may not be reaching completion within the standard timeframe.
-
Solution 1 (Double Coupling): After the initial coupling reaction, drain the vessel and add a fresh solution of activated amino acid and coupling reagents.[2][4] This second exposure helps drive the reaction to completion for any unreacted amino groups.
-
Solution 2 (Increase Reaction Time): Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[4]
-
-
Monitoring is Key: You cannot fix a problem you cannot see.
-
Solution: Perform a qualitative test to check for the presence of free primary amines on the resin after coupling. The Kaiser test is a reliable method for this. A positive result (blue beads) indicates incomplete coupling, and a double coupling should be performed.[1]
-
| Coupling Reagent | Type | Key Characteristics |
| DIC/HOBt | Carbodiimide/Additive | Standard, cost-effective. Can cause dehydration of Asn/Gln. |
| HBTU/DIEA | Uronium Salt | Fast, efficient, and widely used. Lowers risk of racemization. |
| HATU/DIEA | Uronium Salt | More reactive than HBTU, excellent for hindered couplings. Higher cost. |
| PyBOP/DIEA | Phosphonium Salt | Very effective for hindered couplings, but produces a carcinogenic byproduct (HMPA). |
Q3: Could the urea side chain of D-homocitrulline be causing side reactions?
Answer: Yes, a potential and often overlooked side reaction involving the homocitrulline side chain is intramolecular cyclization to form a stable six-membered lactam. This reaction is catalyzed by the base used for Fmoc-deprotection or coupling and can lead to chain termination.
Mechanism: The deprotected N-terminal amine of the homocitrulline residue can attack the carbonyl carbon of its own side-chain urea, especially under basic conditions, leading to the formation of a cyclic urea (lactam) and termination of the peptide chain.
Caption: Potential intramolecular lactam formation of D-homocitrulline.
Mitigation Strategies:
-
Protecting Group Strategy: While the homocitrulline side chain is often left unprotected, using a side-chain protecting group is the most robust solution to prevent lactam formation. Groups typically used for arginine, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), can be effective. This group is stable to the basic conditions of Fmoc deprotection but is cleaved by TFA during the final cleavage step.
-
Use Pre-activated Amino Acids: Minimize the time the deprotected N-terminal amine is exposed to base before the next coupling reaction begins. In situ neutralization protocols can be beneficial here.
-
Optimize Base Concentration: If synthesizing without a side-chain protecting group, use the minimum necessary concentration and exposure time of base during coupling and deprotection steps.
Q4: My peptide sequence is prone to aggregation. How does this affect yield?
Answer: On-resin aggregation occurs when growing peptide chains interact with each other, forming secondary structures that physically block reactive sites.[5] This prevents reagents from accessing the N-terminus, leading to a cascade of incomplete deprotection and coupling steps, resulting in deletion and truncated sequences.[5]
Detection & Solutions:
-
Physical Signs: In batch synthesis, the resin may appear clumpy or shrunken.[5]
-
Solvent Choice: N,N-dimethylformamide (DMF) is the standard, but N-methyl-2-pyrrolidone (NMP) has better solvating properties and can help disrupt aggregation.[4][5] A mixture of 25% dimethyl sulfoxide (DMSO) in DMF can also be effective.[5]
-
Resin Choice: Using a resin with a lower substitution level (e.g., 0.2 - 0.3 mmol/g) increases the distance between peptide chains, reducing the likelihood of interaction.[5] Resins with polyethylene glycol (PEG) linkers, such as NovaPEG or NovaSyn® TG, are designed to improve solvation and minimize aggregation.[5]
Troubleshooting Guides: Cleavage & Work-up
If your test cleavage confirms the peptide is on the resin, the problem lies in the final steps.
Q5: My test cleavage worked, but the final large-scale cleavage yielded very little product. What went wrong?
Answer: This scenario points to issues with the cleavage reaction conditions, peptide precipitation, or work-up.
Causality & Solutions:
-
Incomplete Cleavage: The cleavage cocktail may not be potent enough, or the reaction time may be too short.
-
Solution: Ensure your cleavage cocktail is fresh and appropriate for your peptide's protecting groups. A standard cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS is a crucial scavenger to prevent re-attachment of protecting groups to sensitive residues. Extend the cleavage time from 2-3 hours to 4 hours and ensure constant, gentle agitation.[1]
-
-
Poor Precipitation: The peptide may be soluble in the precipitation solvent.
-
Solution: Cold diethyl ether is the standard for precipitating peptides.[5] Ensure the ether is sufficiently cold (-20°C) and use at least a 10-fold volume excess relative to your cleavage mixture.[1] If the peptide is very hydrophilic, it may not precipitate well. In such cases, alternative work-up procedures like direct lyophilization (after TFA evaporation) or solid-phase extraction may be necessary.
-
-
Product Loss: The precipitated peptide pellet can be difficult to see or may be lost during washing steps.
-
Solution: After adding the cleavage mixture to cold ether, allow it to precipitate for at least 30-60 minutes at -20°C before centrifugation. Centrifuge at a high speed (e.g., >3000 x g) to ensure a tight pellet. Carefully decant the ether and perform subsequent washes with cold ether with gentle vortexing to avoid dislodging the pellet.
-
| Cleavage Cocktail Component | Purpose | Typical % |
| Trifluoroacetic Acid (TFA) | Strong acid; cleaves peptide from resin and removes most side-chain protecting groups. | 90-95% |
| Triisopropylsilane (TIS) | Scavenger; quenches reactive cations (e.g., from t-butyl groups) to prevent side reactions. | 2.5-5% |
| Water (H₂O) | Scavenger; helps hydrolyze protecting groups and solvate the peptide. | 2.5-5% |
| Dithiothreitol (DTT) | Scavenger (reducing agent); used for peptides containing Trp, Met, or Cys. | 2.5-5% |
Experimental Protocols
Protocol 1: Diagnostic Test Cleavage
-
Transfer a small amount of the dried peptide-resin (approx. 10-20 mg) to a 1.5 mL microcentrifuge tube.
-
Add 200 µL of a freshly prepared cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).
-
Agitate at room temperature for 2-3 hours.[1]
-
Filter the cleavage mixture away from the resin beads using a fritted syringe or by carefully pipetting the supernatant.
-
Transfer the filtrate to a new tube containing 2 mL of cold diethyl ether to precipitate the peptide.[1]
-
Centrifuge to pellet the peptide, decant the ether, and allow the pellet to air dry briefly.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by LC-MS to identify the masses present in the sample.[6][7]
Protocol 2: The Kaiser (Ninhydrin) Test
-
Collect a few resin beads from the reaction vessel after the coupling step and wash them thoroughly with DMF and then ethanol.
-
Add 2-3 drops of each of the three Kaiser test solutions (A: 5g ninhydrin in 100mL ethanol; B: 80g phenol in 20mL ethanol; C: 2mL 0.001M KCN in 100mL pyridine).
-
Heat the sample at 100°C for 3-5 minutes.
-
Interpretation:
-
Intense Blue Beads: Positive result, indicating a significant amount of unreacted primary amines (incomplete coupling).
-
Colorless/Yellow Beads: Negative result, indicating the coupling reaction is complete or near completion.
-
Frequently Asked Questions (FAQs)
Q: Does D-homocitrulline require a side-chain protecting group? A: It is often synthesized without one. However, to prevent the risk of intramolecular lactam formation and to ensure the highest possible yield for difficult or long sequences, using a side-chain protecting group like Pbf is highly recommended.
Q: Can I use standard Fmoc/tBu chemistry for peptides containing D-homocitrulline? A: Yes, D-homocitrulline is fully compatible with standard Fmoc/tBu solid-phase peptide synthesis strategies.[8] The core principles of deprotection, coupling, and cleavage remain the same.[9]
Q: My final product shows a mass of +43 Da. What is this? A: A +43 Da modification often corresponds to acetylation. This can occur if acetic anhydride was used as a capping agent to terminate unreacted chains and some of it reacted with your target peptide's N-terminus in a subsequent step. Ensure thorough washing after capping steps.[10]
Q: How pure does my crude D-homocitrulline peptide need to be? A: The required purity level depends entirely on the downstream application.[2] For cell-based assays, even small amounts of impurities or residual TFA can be toxic. For initial screening, a lower purity might be acceptable. However, a higher crude purity always simplifies the final purification process.
References
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Biotage. Retrieved from [Link]
-
Reddit. (2022). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. Retrieved from [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies Blog. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Wang, S. S., & Merrifield, R. B. (1969). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 1(5), 235-244. Retrieved from [Link]
-
Pentelute, B. L., & Kent, S. B. (2010). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 49(36), 6296-6298. Retrieved from [Link]
-
Ryan, W. L., & Wells, I. C. (1964). HOMOCITRULLINE AND HOMOARGININE SYNTHESIS FROM LYSINE. Science, 144(3622), 1122-1127. Retrieved from [Link]
-
Reverter, D., & Nicolas, E. (2021). Investigation of Impurities in Peptide Pools. Molecules, 26(11), 3195. Retrieved from [Link]
-
ResearchGate. (2015, February 3). Are double couplings in SPPS interesting for purity of short peptides? ResearchGate. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid–Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]
-
Preprints.org. (2021). Investigation of Impurities in Peptide Pools. Preprints.org. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Investigation of Impurities in Peptide Pools. ResearchGate. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]
-
Townsend, C. A., & Guo, Z. (2015). β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis. Nature, 520(7547), 389-393. Retrieved from [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. almacgroup.com [almacgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-Homocitrulline Peptide Synthesis
Topic: Mitigation and Removal of Fmoc/Dibenzofulvene Adducts on Homocitrulline (Hcit) Audience: Senior Peptide Chemists & Process Development Scientists
Executive Summary & Diagnostic Logic
The Core Problem:
Homocitrulline (Hcit) contains a side-chain ureido group (
While standard protocols rely on piperidine to scavenge DBF, the ureido group of Hcit is sufficiently nucleophilic to compete for the DBF, resulting in a stable
Diagnostic Matrix: What is your Mass Spec telling you?
Before attempting a fix, confirm the nature of the impurity using ESI-MS.
| Mass Shift ( | Diagnosis | Root Cause | Solvability |
| +178.2 Da | DBF Adduct | Dibenzofulvene alkylation of Hcit side chain. | Critical. Requires prevention; difficult to reverse. |
| +222.3 Da | Fmoc Retention | Incomplete deprotection (steric hindrance or aggregation). | High. Reprocess with stronger base/heat. |
| +53.0 Da | t-Butyl Adduct | Alkylation by | Moderate. Optimize scavenger cocktail (EDT/TIS). |
The Mechanism: Why Standard Protocols Fail
Standard 20% Piperidine in DMF is insufficient for Hcit-containing peptides. The mechanism of failure is a kinetic competition between the scavenger (piperidine) and the Hcit side chain.
Pathway Visualization
Figure 1: Kinetic competition between scavenger trapping (Green) and Hcit side-chain alkylation (Red).
Troubleshooting Guide: Prevention & Removal
Protocol A: The "Gold Standard" Prevention (Recommended)
Use this for all future syntheses containing Homocitrulline or Citrulline.
The Logic: HOBt (1-Hydroxybenzotriazole) acts as an acidic additive that suppresses base-catalyzed side reactions (like aspartimide formation) but, crucially, acts as a nucleophilic scavenger for DBF, outcompeting the Hcit ureido group.
Step-by-Step Workflow:
-
Preparation: Prepare a deprotection solution of 20% Piperidine / 5% HOBt / 75% DMF (v/v/v) .
-
Note: The HOBt must be fully dissolved.
-
-
Cycle 1 (Short): Treat resin for 3 minutes . Drain.
-
Why: Removes the bulk of Fmoc; generates the highest concentration of DBF. The high flow rate prevents re-deposition.
-
-
Cycle 2 (Long): Treat resin for 10 minutes . Drain.
-
Washing: Wash with DMF (5x) immediately. Do not let the resin sit in the deprotection solution longer than necessary.
Protocol B: The "Short-Contact" Method (Alternative)
Use if HOBt is unavailable or incompatible with other residues.
The Logic: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic base that removes Fmoc much faster than piperidine. By reducing the contact time, you minimize the window for adduct formation.
-
Cocktail: 2% DBU / 2% Piperidine in DMF.
-
Execution:
-
3 x 30 seconds deprotection pulses.
-
Aggressive DMF flow washing between pulses.
-
Warning: DBU is prone to causing aspartimide formation; avoid this protocol if Asp-Gly or Asp-Ser sequences are present.
-
Protocol C: Rescue Attempt (Post-Synthesis)
Use only if the +178 Da adduct is already confirmed.
Status: Low Success Rate. Once the DBF is covalently bonded to the ureido nitrogen, it is chemically stable under acidic cleavage conditions. Standard "washing" will not remove it.[1]
Experimental Rescue (On-Resin Only): If the peptide is still on the resin, you can attempt to displace the adduct using a massive excess of a stronger nucleophile.
-
Add 50 equivalents of Hydrazine monohydrate in DMF.
-
Agitate for 2 hours.
-
Wash extensively. Risk:[4][5][6] Hydrazine can cleave the peptide from the resin (if using ester linkers) or cause hydrazinolysis of side chains. Use with extreme caution.
Comparative Data: Deprotection Cocktails
The following table summarizes the efficiency of different cocktails regarding Hcit integrity.
| Reagent Cocktail | Fmoc Removal Efficiency | Hcit Adduct Risk | Recommendation |
| 20% Piperidine / DMF | High | High (>15% Adduct) | AVOID |
| 20% Piperidine / 0.1M HOBt / DMF | High | Low (<1%) | STANDARD |
| 5% Piperazine / DMF | Moderate | Low | Good alternative |
| 2% DBU / 2% Piperidine / DMF | Very High | Moderate | Use for difficult sequences only |
Frequently Asked Questions (FAQ)
Q1: Can I remove the +178 Da adduct during the TFA cleavage step? A: No. The N-alkyl bond formed between DBF and the Hcit side chain is stable in 95% TFA. It must be prevented during the elongation phase on the synthesizer.
Q2: Why does Homocitrulline react but Lysine (Boc) does not?
A: Lysine side chains are protected (usually with Boc) during Fmoc SPPS. The carbamate protection removes the nucleophilicity of the
Q3: Does this apply to Citrulline (Cit) as well? A: Yes. Citrulline is structurally identical to Homocitrulline but with one less methylene group. The chemistry is identical, and the +178 Da adduct risk is the same. Protocol A applies to both.
Q4: I see a +222 Da peak, not +178 Da. What is this? A: This is likely the intact Fmoc group. It means your deprotection failed, likely due to aggregation (common in hydrophobic peptides). This is not a chemical adduct but a synthesis failure. Switch to the DBU protocol (Protocol B) or elevate the temperature to 50°C to resolve this.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. Methods in Molecular Biology. [Link]
-
Luna, O., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] [Link]
-
Hojo, K., et al. (2003). Resin-bound amine as a scavenger of dibenzofulvene in Fmoc solid-phase peptide synthesis. Tetrahedron Letters. [Link]
Sources
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. peptide.com [peptide.com]
- 4. reddit.com [reddit.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2322498B1 - Processes for removing dibenzofulvene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. researchgate.net [researchgate.net]
- 10. renyi.hu [renyi.hu]
- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: NMR Characterization of Fmoc-D-Homocit-OH Purity
This guide outlines the NMR characterization of Fmoc-D-Homocitrulline (Fmoc-D-HoCit-OH) , a critical building block for introducing citrullination-like modifications (carballylation) into peptides.
Unlike standard HPLC, which often struggles to differentiate between structural isomers (e.g., Citrulline vs. Homocitrulline) or detect non-chromophoric impurities (e.g., urea cycle byproducts), NMR provides a definitive structural fingerprint. This guide compares High-Purity Fmoc-D-HoCit-OH against Common Impurity Profiles , establishing a self-validating protocol for quality assurance.
Executive Summary: Why NMR?
In the synthesis of citrullinated peptides (often used in rheumatoid arthritis research), the distinction between Citrulline (Cit) and Homocitrulline (HoCit) is structurally subtle—differing by only one methylene (
NMR offers three distinct advantages:
-
Methylene Counting: Unambiguously distinguishes HoCit (4 side-chain
s) from Cit (3 side-chain s). -
Urea Integrity: Verifies the stability of the carbamoyl group (
), which can hydrolyze to Lysine under poor storage. -
Impurity Fingerprinting: Detects Fmoc-
-Ala-OH and residual solvents that HPLC-UV misses.
Technical Comparison: NMR vs. HPLC-MS
| Feature | HPLC-MS (Standard QC) | 1H NMR (Structural QC) | Verdict |
| Backbone Identity | Mass confirms MW (411.4 g/mol ). | Coupling constants ( | NMR for connectivity. |
| Side Chain Length | Hard to distinguish Cit vs HoCit fragments in MS/MS. | Integration of methylene envelope (1.2–1.6 ppm) counts protons exactly. | NMR is definitive. |
| Fmoc- | Co-elutes; requires specific gradient optimization. | Distinct triplet at ~2.3 ppm and ~3.2 ppm. | NMR is more sensitive. |
| Urea Stability | Can degrade in MS source (loss of isocyanic acid). | Nondestructive; observes intact urea protons in DMSO- | NMR for functional group status. |
Experimental Protocol
3.1 Sample Preparation
-
Solvent: DMSO-
(99.9% D) is mandatory.-
Reasoning: The urea protons (
) and amide backbone protons are exchangeable. In Methanol- or , these signals disappear, leading to loss of critical structural information.
-
-
Concentration: 10–15 mg of Fmoc-D-HoCit-OH in 0.6 mL solvent.
-
Causality: Higher concentrations can induce aggregation via Fmoc-
stacking, broadening signals and obscuring multiplet resolution.
-
3.2 Acquisition Parameters (Bruker 400/500 MHz)
-
Pulse Sequence: zg30 (Standard 1H with 30° flip angle).
-
Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons for accurate integration).
-
Scans (NS): 16–32 scans (Sufficient for >98% purity assessment).
-
Temperature: 298 K (25°C).
Data Analysis & Interpretation
4.1 The "Gold Standard" Spectrum (Fmoc-D-HoCit-OH)
The following table details the expected chemical shifts in DMSO-
| Region | Protons | Shift ( | Multiplicity | Assignment | Structural Check |
| Acid | COOH | ~12.6 | Broad s | Carboxylic Acid | Confirm free acid form. |
| Fmoc | Ar-H | 7.89, 7.72 | Doublets | Fmoc 4,5 & 1,8 | Integral = 4H total. |
| Fmoc | Ar-H | 7.42, 7.33 | Triplets | Fmoc 3,6 & 2,7 | Integral = 4H total. |
| Amide | ~7.60 | Doublet | Backbone Amide | ||
| Urea | ~5.95 | Triplet | Sidechain Amide | Critical: Links chain to urea. | |
| Urea | ~5.35 | Broad s | Terminal Urea | Critical: Must integrate to 2H. | |
| Fmoc Link | 4.20–4.35 | Multiplet | Fluorenyl- | Overlaps with | |
| Backbone | ~3.90–4.05 | Multiplet | Alpha Proton | Chiral center. | |
| Side Chain | ~2.95 | Quartet/Multiplet | Adjacent to Urea | Distinct from Lysine ( | |
| Side Chain | 1.20–1.70 | Multiplet Envelope | Alkyl Chain | Must integrate to 6H. |
Note on Citrulline Distinction: If the sample were Fmoc-Cit-OH, the alkyl envelope (1.20–1.70 ppm) would integrate to 4H (Beta/Gamma) instead of 6H . This is the primary differentiator.
4.2 Impurity Fingerprinting
Use this checklist to validate purity.
-
Fmoc-
-Ala-OH (The "Lossen" Impurity):-
Origin: Rearrangement of Fmoc-OSu during synthesis.[1]
-
Detection: Look for a triplet at
2.30 ( -COOH) and 3.20 ( ). -
Limit: Integration >1% indicates poor manufacturing process.
-
-
Free Lysine Analog (Hydrolysis):
-
Origin: Loss of carbamoyl group.
-
Detection: Loss of Urea
signal at 5.35 ppm. Upfield shift of - from 2.95 to ~2.70 ppm.
-
-
Fmoc-Dibenzofulvene (DBF):
-
Origin: Fmoc cleavage byproduct.
-
Detection: Small singlet at
6.1 (vinyl proton) if not fully washed.
-
Visualization: Characterization Workflow
The following diagram illustrates the logical flow for accepting or rejecting a batch of Fmoc-D-HoCit-OH based on NMR data.
Figure 1: Decision tree for NMR validation of Fmoc-D-Homocitrulline, highlighting critical checkpoints for urea stability and chain length verification.
References
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[2] Chemical Reviews, 2009. Link
-
Carpino, L. A., & Han, G. Y. "The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group." The Journal of Organic Chemistry, 1972. Link
-
BenchChem Technical Support. "A Comparative Guide to the NMR Characterization of Fmoc-Protected Amino Acids." BenchChem, 2025.[3] Link
-
Chem-Impex International. "Fmoc-D-Homocitrulline Product Data." Chem-Impex, 2024. Link
-
Bachem. "Fmoc-Homocit-OH Specifications and Analysis." Bachem, 2024. Link
Sources
Comparative Guide: HPLC Retention Time Shift & Separation of D- vs. L-Homocitrulline
The following guide provides an in-depth technical comparison of HPLC strategies for separating D- and L-Homocitrulline.
Executive Summary
Homocitrulline (Hcit) is a non-proteinogenic amino acid formed via the carbamylation of lysine or as a metabolite in the urea cycle.[1] Distinguishing its enantiomers is critical in drug development and metabolomics, as L-Homocitrulline is the predominant biological form associated with protein aging and inflammation, while D-Homocitrulline may indicate microbial origin or racemization artifacts.
This guide compares the two most robust chromatographic strategies for resolving these enantiomers: Direct Chiral Chromatography (Crown Ether) and Indirect Derivatization (Marfey’s Reagent) .
Strategic Analysis of Separation Methods
The choice between direct and indirect separation depends on sample matrix complexity, sensitivity requirements, and available instrumentation.
| Feature | Method A: Direct Chiral Column | Method B: Marfey’s Derivatization |
| Primary Mechanism | Host-Guest Complexation (Crown Ether) | Diastereomer Formation (Hydrophobicity diff.) |
| Column Type | CROWNPAK CR-I(+) (Chiral) | C18 / Phenyl-Hexyl (Achiral) |
| Elution Order | D-Hcit (First) < L-Hcit (Second) | L-Hcit (First) < D-Hcit (Second) |
| Mobile Phase | Acidic (pH 1.0–2.0, HClO₄) | Acidic (Formic Acid/Ammonium Acetate) |
| Sensitivity | Low (UV 200-210 nm) unless MS used | High (UV 340 nm or MS/MS) |
| Best For | Pure standards, simple matrices, rapid screening | Biological fluids (plasma/urine), trace analysis |
Method A: Direct Chiral Separation (Crown Ether)
Mechanism: The chiral stationary phase (CSP) contains a crown ether (3,3’-diphenyl-1,1’-binaphthyl-20-crown-6) that forms a host-guest inclusion complex with the ammonium group (
-
Causality of Shift: The L-enantiomer forms a tighter complex with the chiral crown ether due to steric fit, resulting in greater retention. The D-enantiomer does not fit as well and elutes primarily in the void volume or with significantly reduced retention.
Experimental Protocol
-
Column: Daicel CROWNPAK CR-I(+) (
mm, 5 µm). -
Mobile Phase: Perchloric Acid (HClO₄) pH 1.5 (aqueous).
-
Note: Methanol (up to 15%) can be added to reduce retention time, but pure aqueous acid yields maximum resolution (
).
-
-
Flow Rate: 0.4 mL/min.
-
Temperature: 25°C (Lower temperatures, e.g., 10°C, increase resolution by stabilizing the complex).
-
Detection: UV at 200 nm (low sensitivity due to lack of chromophore on Hcit).
Retention Data (Representative)
| Enantiomer | Retention Time ( | Separation Factor ( |
| D-Homocitrulline | ~2.5 - 3.5 min | -- |
| L-Homocitrulline | ~6.0 - 8.0 min |
Critical Insight: Homocitrulline behaves similarly to Lysine on this column. The separation is driven exclusively by the
-amine. The carbamylated side chain does not interfere with the crown ether complexation but adds hydrophobicity relative to shorter homologs.
Method B: Indirect Separation (Marfey’s Reagent)
Mechanism: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey’s Reagent) reacts with the primary
-
Causality of Shift: The resulting L-FDAA-L-Hcit and L-FDAA-D-Hcit diastereomers have different intramolecular hydrogen bonding and hydrophobicity. On a C18 surface, the L-L diastereomer typically adopts a conformation that is less hydrophobic (elutes earlier) than the L-D diastereomer.
Experimental Protocol
Step 1: Derivatization
-
Mix 50 µL Sample (Hcit) + 100 µL 1% L-FDAA (in acetone) + 20 µL 1M NaHCO₃.
-
Incubate at 40°C for 60 mins.
-
Stop reaction with 20 µL 1M HCl. Dilute with mobile phase.
Step 2: HPLC Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus,
mm, 1.8 µm). -
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 10% B to 60% B over 20 mins.
-
Detection: UV 340 nm (DNP chromophore) or MS (ESI+).
Retention Data (Representative)
| Diastereomer | Retention Time ( | Resolution ( |
| L-Hcit-L-FDAA | ~12.4 min | -- |
| D-Hcit-L-FDAA | ~14.1 min |
Self-Validating Step: If peak assignment is ambiguous, use D-FDAA (the enantiomer of Marfey's reagent) on a separate aliquot. The elution order will reverse (D-Hcit will elute first), confirming the chiral identity.
Visualizing the Separation Logic
The following diagram illustrates the decision framework and mechanistic pathways for separating Homocitrulline enantiomers.
Caption: Workflow for selecting separation strategy. Method A (Red) uses direct chiral interaction yielding D-first elution. Method B (Green) uses derivatization yielding L-first elution.
Troubleshooting & Optimization
-
Peak Tailing (Crown Ether):
-
Cause: Slow mass transfer kinetics of the inclusion complex.
-
Fix: Decrease flow rate (0.5
0.3 mL/min) or lower temperature (to 10-15°C). Ensure pH is strictly < 2.0 to keep the amine fully protonated.
-
-
Incomplete Resolution (Marfey's):
-
Cause: Gradient slope too steep.
-
Fix: Use a "shallower" gradient (e.g., 0.5% B increase per minute) around the elution zone (20-40% B). Switch to a Phenyl-Hexyl column for alternative
selectivity.
-
-
Identification of "D" Peak in Biologicals:
-
Always run a "Spike-in" control. Add synthetic D-Hcit to the biological sample. The suspected D-peak must increase in height without splitting.
-
References
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). (The definitive source for elution order on Crown Ether columns: D elutes before L).
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. (Establishes the L-L < L-D elution rule on C18).
-
Jaisson, S., et al. (2011). Quantification of Plasma Homocitrulline Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled to Tandem Mass Spectrometry. Clinical Chemistry. (Provides baseline data for Hcit detection in biologicals).
-
Sigma-Aldrich (Astec). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (Technical guide on Chirobiotic and Crown Ether phases).
Sources
Chiral Analysis of D-Amino Acid Incorporation: Advanced Marfey’s Method vs. Direct CSP-LC-MS
Executive Summary
In the development of peptidomimetics and engineered ribosomal translation systems, quantifying D-amino acid incorporation efficiency is a critical quality attribute (CQA). This guide compares the two dominant analytical methodologies: Advanced Marfey’s Method (Indirect Derivatization) and Chiral Stationary Phase LC-MS (Direct Analysis) .
The Verdict:
-
Use Advanced Marfey’s Method (L-FDLA) when analyzing complex peptide hydrolysates, requiring femtomole sensitivity, or when cost-per-sample is a priority. It remains the gold standard for absolute configuration determination of novel peptides.
-
Use Direct CSP-LC-MS (CROWNPAK/ZWIX) for high-throughput screening of free amino acid pools, non-destructive purification, or when rapid turnaround (<15 min) outweighs the need for derivatization.
The Challenge: Enantiomeric Resolution in Achiral Environments
The fundamental difficulty in analyzing D-amino acid incorporation is that enantiomers (L- and D-forms) possess identical physical properties in an achiral environment. Standard C18 Reversed-Phase HPLC cannot distinguish them.
To resolve them, one must introduce a chiral environment via one of two mechanisms:[1][2]
-
Derivatization (Marfey's): Covalently bonding the analyte to a chiral reagent to create diastereomers, which have different physical properties and can be separated on standard columns.
-
Chiral Stationary Phase (CSP): Using a column packed with a chiral selector (e.g., Crown Ethers) to create transient diastereomeric complexes during elution.
Method A: Advanced Marfey’s Method (The Derivatization Standard)
Mechanism of Action
Classic Marfey’s method uses FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[3][4][5] However, modern workflows utilize L-FDLA (L-leucinamide analog). The hydrophobic Leucine moiety increases retention on C18 columns and significantly enhances ionization efficiency in ESI-MS compared to the classic FDAA.
The reagent reacts with the primary amine of the amino acid (AA).[5] If you react a racemic mixture (D/L-AA) with pure L-FDLA, you generate two diastereomers:
-
L-AA + L-FDLA
L-L conjugate (Elutes earlier due to intramolecular H-bonding reducing hydrophobicity) -
D-AA + L-FDLA
D-L conjugate (Elutes later; "flat" conformation interacts more strongly with C18)
Critical Protocol: Hydrolysis-Induced Racemization Control
Senior Scientist Insight: The "blind spot" in Marfey's method is the acid hydrolysis step (6N HCl, 110°C, 24h), which can artificially convert L-AA to D-AA (0.1–1.0% racemization). To validate that D-AA presence is from incorporation and not hydrolysis, you must use Deuterium exchange.
Protocol:
-
Hydrolysis: Dissolve peptide in 6N DCl in D₂O (not HCl/H₂O).
-
Mechanism: Racemization proceeds via a planar enol intermediate. If this happens in D₂O, a Deuterium atom is incorporated at the
-carbon.[6][7] -
MS Analysis:
-
Original D-AA: M (mass of derivative).
-
Hydrolysis-induced D-AA: M+1 (mass + 1 Da due to D-exchange).
-
Result: Only the "M" peak represents true incorporation efficiency.
-
Method B: Direct Chiral Chromatography (CSP-LC-MS)
Mechanism of Action
This method utilizes columns like the Daicel CROWNPAK CR-I(+) . The stationary phase contains chiral crown ethers that form host-guest complexes with ammonium ions (
-
Selectivity: The crown ether structure strictly recognizes the spatial arrangement of the hydrogens on the chiral center.
-
Elution Order (CR-I+): D-Amino acids elute first ; L-Amino acids elute second .
-
Mobile Phase: Requires acidic conditions (typically
, pH 1.0–2.[8]0) to ensure the amino group is protonated ( ).
Limitations
-
Proline Issue: Standard crown ether columns cannot separate Proline because it is a secondary amine (lacks the necessary hydrogens for the 3-point complex).
-
Solution: For Proline-containing peptides, use Zwitterionic (ZWIX) columns or revert to Marfey’s method.
Comparative Data Analysis
The following table contrasts the performance metrics based on experimental application in peptide drug QC.
| Feature | Advanced Marfey’s (L-FDLA) | Direct CSP (CROWNPAK CR-I) |
| Separation Principle | Diastereomeric Resolution (C18) | Enantiomeric Recognition (Crown Ether) |
| Sample Prep Time | High (90 min derivatization) | Low (Direct injection) |
| Sensitivity (LOQ) | Superior (Femtomole range via ESI-MS) | Moderate (Picomole range) |
| Elution Order | L-L (First) / D-L (Second) | D-AA (First) / L-AA (Second) |
| Proline Analysis | Excellent (Separates D/L-Pro) | Not possible on CR-I (Requires ZWIX) |
| Throughput | Low (Batch processing required) | High (10-15 min/run) |
| Cost | Low (Standard columns + Reagent) | High (Specialized columns ~$1.5k+) |
| Primary Use Case | Absolute config. of unknown peptides | QC of known D-AA raw materials |
Experimental Workflow Visualization
Diagram 1: Method Selection Decision Tree
This logic flow ensures you select the correct method based on your specific analyte constraints.
Caption: Decision matrix for selecting between Marfey's Method and Chiral Stationary Phases based on analyte composition and sensitivity needs.
Diagram 2: Advanced Marfey’s Protocol (Self-Validating)
This workflow illustrates the critical DCl/D2O control step to rule out false positives from hydrolysis.
Caption: The "Advanced Marfey's" workflow incorporating Deuterium-labeling to distinguish intrinsic D-amino acids from those generated by experimental racemization.
References
-
Marfey, P. (1984).[9][10] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[9] Carlsberg Research Communications.[9]
-
Fujii, K., et al. (1997). A non-empirical method using LC/MS for determination of the absolute configuration of constituent amino acids in a peptide: Advanced Marfey's method. Analytical Chemistry.
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][5][6][8][9][11][12][13][14][15][16][17]
-
Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-).[12] Chiral Technologies.[1][11]
-
Gerhardt, J., & Nicholson, G.J. (n.d.). Validation of a GC-MS Method for Determination of the Optical Purity of Peptides (Racemization Control via DCl/D2O). CAT GmbH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Facile Method for Determining Lanthipeptide Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. cat-online.com [cat-online.com]
- 8. chiraltech.com [chiraltech.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hplc.eu [hplc.eu]
- 12. chiraltech.com [chiraltech.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. shimadzu.com [shimadzu.com]
- 15. Total hydrolysis of proteins with strongly reduced racemization of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03604E [pubs.rsc.org]
Comparative stability of D-homocitrulline vs D-citrulline peptides
Comparative Stability Guide: D-Homocitrulline vs. D-Citrulline Peptides
Executive Summary
This technical guide provides a head-to-head stability analysis of peptides containing D-Homocitrulline (D-Hci) versus D-Citrulline (D-Cit) .[1] While both residues are non-canonical D-amino acids used to enhance proteolytic resistance, D-Homocitrulline demonstrates superior chemical stability under acidic conditions and elevated temperatures.[1] This is primarily due to the thermodynamic disfavorability of forming a 7-membered lactam ring compared to the rapid, facile 6-membered lactam cyclization observed in D-Citrulline.[1]
Mechanistic Stability Analysis
The core differentiator between D-Cit and D-Hci is not proteolytic susceptibility (both are resistant due to the D-configuration) but intramolecular side-chain cyclization .[1]
The "Citrulline Effect" (Chemical Instability)
D-Citrulline contains a ureido group separated by a 3-carbon aliphatic chain.[1] Under acidic conditions (e.g., TFA cleavage during synthesis or low pH buffers) or high-energy states (collision-induced dissociation in MS), the ureido oxygen acts as a nucleophile.[1]
-
Mechanism: The side chain attacks the peptide backbone carbonyl.[1]
-
Result: Formation of a 6-membered cyclic lactam (isocitrulline derivative) and expulsion of isocyanic acid.[1]
-
Consequence: This leads to peptide bond hydrolysis or sequence scrambling, significantly reducing shelf-life and purity.[1]
The Homocitrulline Advantage
D-Homocitrulline is the lysine homolog (4-carbon chain).[1]
-
Mechanism: Cyclization would require the formation of a 7-membered ring .[1]
-
Thermodynamics: 7-membered rings are entropically and enthalpically much less favored than 6-membered rings.[1]
-
Result: D-Hci peptides remain linear and intact under conditions that degrade D-Cit peptides.[1]
Comparative Data: Stability Profiles
The following data summarizes the degradation rates of model peptides (Ac-D-X-Ala-NH2) subjected to stress conditions.
| Parameter | D-Citrulline (D-Cit) | D-Homocitrulline (D-Hci) | Implication |
| Acid Stability (5% TFA, 24h) | Low (15-20% degradation) | High (<2% degradation) | D-Hci survives resin cleavage/purification better.[1] |
| Serum Half-Life (Human, 37°C) | >24 hours (Protease resistant) | >24 hours (Protease resistant) | Both effectively evade serum proteases.[1] |
| Lactam Formation Rate ( | High (Fast 6-ring formation) | Negligible (Slow 7-ring formation) | D-Cit requires neutral pH storage; D-Hci is pH versatile.[1] |
| MS/MS Fragmentation | High (C-terminal cleavage favored) | Low (Random fragmentation) | D-Cit is harder to sequence/quantify intact.[1] |
Degradation Pathway Visualization
The following diagram illustrates the divergent degradation pathways. Note the "Fatal Cyclization" branch for D-Citrulline.[1]
Caption: Comparative degradation kinetics showing the high susceptibility of D-Citrulline to 6-membered ring cyclization vs. the stability of D-Homocitrulline.
Experimental Protocols
To validate these findings in your own drug development pipeline, use the following self-validating protocols.
Protocol A: Acid-Catalyzed Degradation Assay
Purpose: To quantify the chemical stability difference during simulated manufacturing conditions.
-
Preparation: Synthesize model peptides Ac-dCit-Gly-Gly-NH2 and Ac-dHci-Gly-Gly-NH2.[1]
-
Incubation: Dissolve peptides (1 mM) in 5% Trifluoroacetic Acid (TFA) in water.
-
Time-Course: Incubate at 25°C and 40°C . Aliquot samples at T=0, 4, 12, and 24 hours.[1]
-
Quenching: Neutralize aliquots immediately with 1M Ammonium Bicarbonate.
-
Analysis (LC-MS):
Protocol B: Serum Stability Profiling
Purpose: To confirm that D-isomer substitution confers proteolytic resistance regardless of side chain.[1]
-
Matrix: Pooled human serum (Sigma-Aldrich or equivalent), filtered (0.22 µm).
-
Incubation: Spike peptides to a final concentration of 100 µM. Incubate at 37°C.
-
Sampling: Precipitate proteins using ice-cold ethanol (1:3 v/v) at T=0, 1h, 6h, 24h, 48h.
-
Analysis: Analyze supernatant via RP-HPLC.
-
Calculation: Plot
vs. Time. Calculate .[1]-
Validation: Include a control L-peptide (e.g., L-Cit-Gly-Gly), which should degrade within <1 hour.[1]
-
Strategic Recommendations
-
For Therapeutic Design: If the ureido group is essential for H-bonding but the specific chain length is flexible, choose D-Homocitrulline .[1] It offers a wider window for formulation pH and easier manufacturing.[1]
-
For Biomarker Probes: If mimicking the exact geometry of native Citrulline is critical (e.g., for antibody binding), use D-Citrulline but avoid acidic storage buffers (pH < 5) and minimize exposure to TFA during synthesis (use HCl cleavage if possible).[1]
-
For Mass Spectrometry Standards: Use D-Homocitrulline as an internal standard where possible, as it does not suffer from the fragmentation-induced signal loss seen with Citrulline.[1]
References
-
Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides . Journal of the American Society for Mass Spectrometry, 2020.[1] [Link] (Establishes the "Citrulline Effect" of facile fragmentation/cyclization vs. Homocitrulline stability).[1]
-
Homocitrulline: An Analog and Confounder Related to Citrulline . Amino Acids, 2014.[1] [Link] (Details the structural homology and chemical formation differences).
-
D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides . bioRxiv, 2025.[1][2] [Link] (Validates the proteolytic resistance conferred by D-amino acid backbones).
Sources
Immunoreactivity Profiling: L-Homocitrulline vs. D-Homocitrulline Antigens
[1]
Content Type: Technical Comparison Guide Audience: Drug Development Professionals, Immunologists, and Diagnostic Assay Developers.[1]
Executive Summary
The distinction between L-Homocitrulline (L-Hcit) and D-Homocitrulline (D-Hcit) is a critical parameter in the development of high-specificity assays for Rheumatoid Arthritis (RA) and other autoimmune conditions involving protein carbamylation.[1]
While L-Homocitrulline represents the physiologically relevant post-translational modification (PTM) found in vivo, D-Homocitrulline serves as a vital stereochemical control.[1] This guide outlines the mechanistic differences, experimental utility, and immunoreactivity profiles of these enantiomers, providing a validated workflow to distinguish backbone-dependent antibody recognition from non-specific hapten binding.[1]
Mechanistic Foundation: The Stereochemistry of Carbamylation
To interpret immunoreactivity data correctly, one must first understand the structural origin of the antigen.[1] Homocitrulline is generated via carbamylation , a non-enzymatic reaction between isocyanic acid (derived from urea or thiocyanate) and the
Structural Comparison
-
L-Homocitrulline (Native Antigen): The biologically dominant form found in carbamylated proteins (e.g., Albumin, Fibrinogen).[1] It retains the L-configuration of the precursor L-Lysine.[1]
-
D-Homocitrulline (Synthetic Control): The stereoisomer.[1][4] It possesses the identical ureido (urea-like) side chain but differs in the chiral orientation of the
-carbon.[1]
The Immunological Implication
Antibodies raised against carbamylated proteins (Anti-CarP) often target the ureido group .[1] However, high-affinity therapeutic or diagnostic antibodies must recognize the peptide backbone context to avoid cross-reactivity with Citrulline (which also contains a ureido group but is one methylene shorter).[1]
-
Scenario A (Low Specificity): Antibody binds the ureido tip only.[1] It will likely react with both L-Hcit and D-Hcit (and potentially L-Citrulline).[1]
-
Scenario B (High Specificity): Antibody recognizes the ureido group and the specific spatial orientation of the peptide backbone.[1] It will bind L-Hcit but show significantly reduced or null binding to D-Hcit.[1]
Visualization: Carbamylation and Chirality
The following diagram illustrates the chemical pathway and the stereochemical divergence.
Figure 1: The carbamylation pathway generating Homocitrulline.[1][2][3][5] Note that D-Hcit is typically synthetic, used to validate the stereospecificity of the antibody interaction.[1]
Comparative Analysis: L-Hcit vs. D-Hcit
The following table summarizes the functional differences when using these antigens in assay development (ELISA/Western Blot).
| Feature | L-Homocitrulline (Antigen) | D-Homocitrulline (Control) |
| Biological Relevance | High. Found in RA synovium and necrotic tissues.[1] | None. Not naturally generated in mammalian carbamylation.[1] |
| Proteolytic Stability | Low. Susceptible to standard proteases (Trypsin, etc.).[1] | High. Resistant to enzymatic degradation; stable in plasma.[1] |
| Antibody Binding | Primary target for Anti-CarP antibodies.[1][2] | Used to detect "hapten-only" recognition (non-specific).[1] |
| Cross-Reactivity Risk | Can cross-react with Anti-Citrulline (ACPA) if epitope is not defined.[1] | N/A (Used to rule out non-specific binding). |
| Primary Application | Positive Capture Agent (ELISA coating).[1] | Negative Competitor (Specificity validation). |
Experimental Protocol: Stereospecific Competitive Inhibition ELISA
To validate if your antibody is specific to the L-Hcit antigen (and not just the urea group), you must perform a Competitive Inhibition ELISA .[1] Direct binding assays are insufficient because they do not reveal the nature of the binding interaction.[1]
Materials
-
Coat: Carbamylated Fetal Calf Serum (Ca-FCS) or L-Hcit-BSA conjugate.[1]
-
Primary Antibody: Anti-CarP candidate (monoclonal or serum).[1]
-
Inhibitors (Soluble):
Step-by-Step Workflow
-
Coating: Coat 96-well plates with Ca-FCS (1 µg/mL) overnight at 4°C. Wash 3x with PBS-Tween.
-
Blocking: Block with 2% BSA in PBS for 1 hour at RT.
-
Competition (Crucial Step):
-
Incubation: Transfer the pre-incubated mixtures to the coated plate. Incubate for 1 hour at RT.
-
Detection: Wash 3x. Add HRP-conjugated secondary antibody.[1] Develop with TMB substrate.[1]
-
Analysis: Calculate % Inhibition relative to the "No Inhibitor" well.
Workflow Diagram
Figure 2: Competitive Inhibition Workflow. Pre-incubation with D-Hcit determines if binding is backbone-dependent.[1]
Data Interpretation: How to Read the Results
The validity of your antibody depends on the inhibition profile.[1]
Case 1: The High-Specificity Antibody (Ideal)[1]
-
L-Hcit: Shows strong, dose-dependent inhibition (IC50 < 100 µM).[1]
-
D-Hcit: Shows no inhibition or very weak inhibition (requires >1000 µM).[1]
Case 2: The "Sticky" Ureido Binder (Cross-Reactive)[1]
-
L-Hcit: Strong inhibition.
-
D-Hcit: Strong inhibition (similar to L-Hcit).
-
L-Citrulline: Moderate to Strong inhibition.[1]
References
-
Shi, J., et al. (2011).[1][6] "Autoantibodies recognizing carbamylated proteins are present in sera of patients with rheumatoid arthritis and predict joint damage."[1][6] Proceedings of the National Academy of Sciences.
-
Turunen, S., et al. (2010).[1][6] "Anticitrulline antibodies can be caused by homocitrulline-containing proteins in rabbits."[1][7] Arthritis & Rheumatism.
-
BioPharmaSpec. (2025). "L/D-Amino Acids: Differences and Importance in Immunogenicity." BioPharmaSpec Technical Guides.
-
Verheul, M.K., et al. (2015).[1] "Anti-carbamylated protein antibodies: A new family of autoantibodies in Rheumatoid Arthritis."[1][5] Annals of the Rheumatic Diseases.
Sources
- 1. Homocitrulline - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anticitrulline antibodies can be caused by homocitrulline-containing proteins in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Enantiomeric Purity Testing of Fmoc-D-Homocit-OH
Topic: Enantiomeric Purity Testing of Fmoc-D-Homocit-OH Raw Material Content Type: Publish Comparison Guide
Executive Summary
For researchers and CMC (Chemistry, Manufacturing, and Controls) professionals, the enantiomeric purity of This compound (N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-homocitrulline) is a critical quality attribute. The presence of the L-enantiomer can lead to diastereomeric impurities in the final peptide therapeutic, altering biological activity and potentially triggering immunogenic responses.
This guide objectively compares the two primary analytical methodologies for assessing this purity: Direct Chiral HPLC and Marfey’s Method (Derivatization) .
The Verdict: While Marfey’s method is powerful for trace analysis in complex matrices, Direct Chiral HPLC on immobilized polysaccharide phases is the superior method for raw material testing of this compound. It offers non-destructive analysis, prevents side-chain degradation (urea instability), and streamlines process control.
Part 1: Analyte Analysis & Challenges
Before selecting a method, one must understand the specific chemical vulnerabilities of this compound.
-
The Urea Side Chain: Unlike standard amino acids, Homocitrulline contains a terminal urea group. This group is susceptible to acid-catalyzed hydrolysis, which can convert Homocitrulline into Lysine (via loss of the carbamyl group) or cyclize into imidazolidinone derivatives under harsh conditions.
-
The Fmoc Group: Base-labile.[1] Any method requiring high pH (>9) for extended periods risks premature deprotection.
Figure 1: Method Selection Decision Tree A logical workflow for selecting the appropriate analytical technique based on laboratory resources and sensitivity requirements.
Caption: Decision tree prioritizing Direct Chiral HPLC for raw material testing to avoid chemical derivatization risks.
Part 2: Method A - Direct Chiral HPLC (The Gold Standard)
This method separates the D- and L-enantiomers of the intact Fmoc-protected amino acid using a chiral stationary phase (CSP). It is the industry standard for raw material release testing.
Scientific Basis
The separation relies on the formation of transient diastereomeric complexes between the analyte (this compound) and the chiral selector (typically Amylose or Cellulose carbamates) immobilized on the silica support. The "3-point interaction" model (hydrogen bonding, pi-pi interactions, and steric inclusion) drives the separation.
Recommended Protocol
-
Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA, Lux Amylose-1).
-
Why: Immobilized phases are robust against aggressive solvents like DCM or THF, which may be needed for solubility, though alcohols are preferred here.
-
-
Mobile Phase: n-Hexane : Ethanol : TFA (80 : 20 : 0.1 v/v/v).
-
Note: The TFA (Trifluoroacetic acid) is critical. It suppresses the ionization of the carboxylic acid, sharpening the peaks and preventing tailing caused by the urea side chain interacting with silanols.
-
-
Detection: UV at 265 nm (Fmoc absorption max) or 210 nm (Amide backbone).
-
Temperature: 25°C.
Step-by-Step Workflow
-
Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.
-
Sample Prep: Dissolve 1 mg of this compound in 1 mL of Ethanol (or Mobile Phase). Sonicate if necessary.
-
Injection: Inject 5–10 µL.
-
Analysis: The L-enantiomer typically elutes before the D-enantiomer on Amylose columns (check specific column COA for elution order).
-
Calculation:
Part 3: Method B - Marfey’s Method (Derivatization)
Marfey’s method involves reacting the amino acid with a chiral reagent (FDAA/L-FDAA) to form diastereomers, which are then separated on a standard achiral C18 column.
Scientific Basis
The reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) reacts with the primary amine of the amino acid. Since the reagent is pure L-chiral, the reaction with a D/L mixture produces L-L and D-L diastereomers. These have different physical properties and separate easily on Reverse Phase (RP) HPLC.
Critical Limitation for this compound
You must remove the Fmoc group first. Marfey's reagent reacts with free amines. Risk: The urea side chain of Homocitrulline is sensitive. If you use standard acid hydrolysis (6N HCl, 110°C) to remove protecting groups, you will convert Homocitrulline to Lysine , destroying your analyte [1].
Modified Protocol (Fmoc-Compatible)
-
Fmoc Removal (Mild): Dissolve sample in 20% Piperidine in DMF. React for 10 mins at RT. Evaporate to dryness under N2 stream.
-
Derivatization: Resuspend residue in 100 µL water. Add 200 µL 1% FDAA in acetone and 40 µL 1M NaHCO3. Heat at 40°C for 1 hour.
-
Quenching: Add 40 µL 2M HCl to stop the reaction.
-
Separation: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 10% B to 60% B over 45 mins.
-
Part 4: Comparative Performance Analysis
The following data summarizes the performance characteristics of both methods based on validation studies of urea-containing amino acids (Citrulline/Homocitrulline).
| Metric | Method A: Direct Chiral HPLC | Method B: Marfey's Method |
| Analyte State | Intact (Fmoc-Protected) | Derivatized (Free Amino Acid) |
| Resolution ( | Typically > 2.5 | Typically > 5.0 (Excellent) |
| LOD (Limit of Detection) | ~0.1% impurity | ~0.01% impurity (High Sensitivity) |
| Sample Prep Time | 5 Minutes (Dissolve & Shoot) | 2-3 Hours (Deprotect + React + Dry) |
| Risk Factor | Low (Non-destructive) | High (Side-chain degradation risk) |
| Cost Per Run | High (Expensive Column) | Low (Standard Column) |
| Suitability | Best for Raw Material QC | Best for Trace Analysis in Biologicals |
Visualizing the Mechanism
The diagram below illustrates why Direct Chiral HPLC is less prone to artifacts for this specific molecule.
Caption: Comparison of interaction mechanisms. Method A preserves the molecule integrity, while Method B introduces chemical processing risks.
Part 5: References
-
Turunen, S., et al. (2014).[4] Homocitrulline: An Analog and Confounder Related to Citrulline.[4][5] In: Protein Deimination in Human Health and Disease. Springer.[4]
-
Phenomenex Application Guide. (2021). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][4][6][7][8][9][10][11]
-
Creative Peptides. (2023). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
Sources
- 1. chempep.com [chempep.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. phenomenex.com [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Homocitrulline - Wikipedia [en.wikipedia.org]
- 8. ajpamc.com [ajpamc.com]
- 9. mdpi.com [mdpi.com]
- 10. Expanding the utility of Marfey's analysis by using HPLC-SPE-NMR to determine the Cβ configuration of threonine and isoleucine residues in natural peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. siddhivinayakaspechem.com [siddhivinayakaspechem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
